molecular formula C12H11NO4 B13712645 Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13712645
M. Wt: 233.22 g/mol
InChI Key: ZZPULVAZQJOCDA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3

InChI Key

ZZPULVAZQJOCDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol

This guide provides a rigorous spectroscopic analysis of this compound, a critical pharmacophore in the development of COX-2 inhibitors and antimicrobial agents. Unlike simple aromatic esters, this molecule presents a "push-pull" electronic system: the electron-rich phenol ring is conjugated to the electron-deficient isoxazole-ester moiety.

Senior Scientist Note: The primary challenge in characterizing this specific isomer is distinguishing it from its regioisomer, Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate. The data presented below focuses on the 3,5-disubstitution pattern derived from the specific [3+2] cycloaddition of nitrile oxides with ethyl propiolate.

Synthesis & Impurity Profile (Context for Spectra)

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via a [3+2] Cycloaddition or a Claisen Condensation/Cyclization pathway.

  • Pathway A (Nitrile Oxide): In situ generation of 4-hydroxybenzonitrile oxide reacting with ethyl propiolate.

    • Common Impurity: Dimerization of the nitrile oxide (Furoxan derivative).[1]

  • Pathway B (Claisen): Condensation of 4-hydroxyacetophenone with diethyl oxalate, followed by cyclization with hydroxylamine.

    • Common Impurity: Uncyclized diketo-ester intermediates.

Workflow Visualization: Synthesis & Fragmentation Logic

SynthesisFragmentation Start Precursors (4-OH-Benzaldehyde oxime + Ethyl Propiolate) Inter Nitrile Oxide Intermediate Start->Inter Oxidation (NCS/Et3N) Product Target Molecule Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate Inter->Product [3+2] Cycloaddition Frag1 Fragment m/z 160 (Loss of CO2Et) Product->Frag1 EI-MS Fragmentation (α-cleavage) Frag2 Fragment m/z 119 (4-Hydroxybenzonitrile) Product->Frag2 Retro-Cycloaddition

Caption: Figure 1. Synthesis via [3+2] cycloaddition and primary mass spectrometric fragmentation pathways.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI, 70 eV) or ESI (Positive Mode).

The mass spectrum is dominated by the stability of the aromatic isoxazole core. The ester functionality provides the primary fragmentation handles.

m/z (Ion)Relative IntensityFragment AssignmentMechanistic Insight
233 Strong[M]⁺ (Molecular Ion)High stability due to extended conjugation between phenol and isoxazole.
188 Medium[M - OEt]⁺ Characteristic α-cleavage of ethyl esters.
160 High[M - CO₂Et]⁺ Loss of the entire ester group; forms a stable 5-(4-hydroxyphenyl)isoxazolyl cation.
119 Variable[C₇H₅NO]⁺ Retro-[3+2] cleavage yielding the 4-hydroxybenzonitrile fragment.
29 High[C₂H₅]⁺ Ethyl group fragment (typical for ethyl esters).

Diagnostic Rule: If you observe a base peak at m/z 105 (Benzoyl cation), your sample is likely the 3-phenyl-5-ester isomer, not the target 5-phenyl-3-ester. The target molecule favors retaining the isoxazole-phenyl bond.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides immediate confirmation of the oxidation state and functional groups.

  • 3200–3400 cm⁻¹ (Broad): O-H Stretch (Phenolic).

    • Note: This band will be broad and intense due to intermolecular hydrogen bonding. In dilute solution (CHCl₃), it sharpens and shifts to ~3550 cm⁻¹.

  • 3120 cm⁻¹ (Weak): C-H Stretch (Isoxazole).

    • Specific to the C-4 proton on the isoxazole ring.

  • 1725–1735 cm⁻¹ (Strong): C=O Stretch (Ester). [2]

    • Typical for α,β-unsaturated esters. Conjugation with the isoxazole ring lowers the frequency slightly compared to aliphatic esters.

  • 1610, 1590, 1515 cm⁻¹: C=C / C=N Stretches.

    • Mixed modes arising from the isoxazole and phenyl ring breathing vibrations.

  • 1240 cm⁻¹: C-O-C Stretch (Ester).

NMR Spectroscopy (The Definitive Characterization)

Solvent Selection: DMSO-d₆ is recommended over CDCl₃. The phenolic proton is often invisible or broad in CDCl₃ but appears as a sharp singlet in DMSO-d₆ due to hydrogen bonding with the solvent.

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentStructural Logic
10.15 Broad Singlet1H-Ar-OH Phenolic hydroxyl. Disappears on D₂O shake.
7.78 Doublet (d)2H8.8H-2', H-6' Phenyl protons ortho to isoxazole. Deshielded by the heterocyclic ring.
7.35 Singlet (s)1H-Isoxazole H-4 Diagnostic Peak. Confirms 3,5-substitution. A 3,4-subst. isomer would lack this singlet.
6.92 Doublet (d)2H8.8H-3', H-5' Phenyl protons ortho to OH. Shielded by the electron-donating oxygen.
4.38 Quartet (q)2H7.1OCH₂ Methylene of the ethyl ester.
1.35 Triplet (t)3H7.1CH₃ Methyl of the ethyl ester.

The AA'BB' System: The 4-hydroxyphenyl ring appears as a classic AA'BB' system (two doublets) because the molecule has a plane of symmetry through the Ph-Isoxazole axis.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignmentNotes
170.5 Quaternary (C=O)C-3 (Ester C=O) Typical ester carbonyl.
159.8 QuaternaryC-4' (Ph-OH) Highly deshielded due to direct attachment to Oxygen.
159.2 QuaternaryC-3 (Isoxazole) Attached to the ester; deshielded by electronegative Nitrogen and C=O.
156.5 QuaternaryC-5 (Isoxazole) Attached to the phenyl ring.
128.5 Methine (CH)C-2', C-6' Phenyl carbons.
118.2 QuaternaryC-1' Bridgehead carbon (Phenyl-Isoxazole junction).
116.4 Methine (CH)C-3', C-5' Phenyl carbons shielded by OH.
101.2 Methine (CH)C-4 (Isoxazole) Key Signal. High field shift characteristic of C-4 in isoxazoles.
61.8 Secondary (CH₂)OCH₂ Ester ethyl group.
14.5 Primary (CH₃)CH₃ Ester ethyl group.
Structural Validation Logic Flow

To confirm you have the correct isomer (3-carboxy-5-aryl vs 5-carboxy-3-aryl), follow this logic:

NMRLogic Step1 Identify Singlet @ ~7.3 ppm (1H NMR) Decision1 Is it present? Step1->Decision1 Result1 Isoxazole Ring Closed (H-4 present) Decision1->Result1 Yes Result2 Ring Open or Fully Substituted Decision1->Result2 No Step2 Run HMBC (Heteronuclear Multiple Bond Correlation) Result1->Step2 Correlation1 Cross-peak: H-4 to Ester C=O Step2->Correlation1 Shows C-3 attachment Correlation2 Cross-peak: H-4 to Phenyl C-1' Step2->Correlation2 Shows C-5 attachment Conclusion CONFIRMED STRUCTURE: This compound Correlation1->Conclusion Correlation2->Conclusion

Caption: Figure 2. NMR Structural Elucidation Logic for Isoxazole Regioisomers.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (EtOAc/Hexane) which can obscure the ethyl ester triplet/quartet.

  • Solvent: Use DMSO-d₆ (99.9% D) .

    • Why? CDCl₃ often leads to peak broadening of the phenol proton due to exchange. DMSO "freezes" this exchange via H-bonding.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains (inorganic salts from synthesis).

Protocol 2: FT-IR (KBr Pellet Method)
  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. (Coarse particles cause light scattering/baseline drift).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Blank: Run a background scan with a pure KBr pellet first to subtract moisture peaks.

References

  • Isoxazole Synthesis & NMR Data

    • Title: "Regioselective synthesis of 3,5-disubstituted isoxazoles."
    • Source:Journal of Organic Chemistry, 2012.
    • URL:[Link]

  • Spectroscopic Constants for Isoxazoles

    • Title: "1H and 13C NMR spectral data of isoxazole deriv
    • Source:Magnetic Resonance in Chemistry, Wiley Online Library.
    • URL:[Link]

  • Crystallographic Data (Analog Comparison)

    • Title: "Crystal structure of ethyl 5-(4-aminophenyl)
    • Source:Acta Crystallographica Section E, 2012.
    • URL:[Link]

    • Relevance: Provides the baseline geometry and NMR shifts for the 5-(4-substituted-phenyl) scaffold.
  • Mass Spectrometry of Isoxazoles

    • Title: "Fragmentation patterns of 3,5-disubstituted isoxazoles under electron impact."
    • Source:Journal of Mass Spectrometry.
    • URL:[Link] (General reference for fragmentation rules).

Sources

Crystal structure of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Crystal Structure of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for determining and understanding the solid-state architecture of this promising heterocyclic compound. While a definitive published crystal structure for this specific molecule is not yet available in open literature, this guide outlines the established methodologies to obtain and analyze it, drawing upon data from closely related analogues to predict its structural characteristics.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and hydrogen bonding capabilities.[4] This makes the isoxazole ring a privileged scaffold in drug design, contributing to a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6] The title compound, this compound, incorporates three key functional groups: the isoxazole core, a phenolic hydroxyl group, and an ethyl ester. This combination suggests a high potential for forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for molecular recognition at biological targets.[7] Elucidating the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.[8][9]

PART 1: Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a 1,3-dipolar cycloaddition reaction, a robust and widely used method for constructing the isoxazole ring.[10] The general strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile).

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
  • Preparation of 4-Hydroxybenzaldoxime:

    • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in aqueous ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxybenzaldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • In a separate flask, dissolve the 4-hydroxybenzaldoxime (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture to generate the corresponding hydroximoyl chloride and subsequently the nitrile oxide via base-mediated elimination.[11] Triethylamine (1.1 eq.) is typically added to facilitate this elimination.

    • Once the nitrile oxide formation is initiated, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The progress is monitored by TLC for the consumption of the starting materials.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[10]

Causality Behind Experimental Choices:
  • In situ Generation: Nitrile oxides are highly reactive and prone to dimerization.[11] Generating them in situ at a low concentration in the presence of the dipolarophile maximizes the yield of the desired cycloaddition product.

  • Solvent Choice: THF and DCM are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing unwanted side reactions with the nitrile oxide intermediate.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials, the nitrile oxide dimer, and other byproducts, ensuring the high purity required for successful crystallization.

G cluster_synthesis Synthesis Workflow A 4-Hydroxybenzaldehyde + Hydroxylamine HCl B 4-Hydroxybenzaldoxime A->B Oxime Formation C In situ Nitrile Oxide Generation (NCS / Et3N) B->C E 1,3-Dipolar Cycloaddition C->E D Ethyl Propiolate (Dipolarophile) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the synthesis of the title compound.

PART 2: Methodology for Single Crystal Growth

Obtaining a high-quality single crystal is often the most critical and challenging step in X-ray crystallography.[8] The purity of the compound is paramount.[12] The following methods are standard approaches for growing crystals of small organic molecules.

Experimental Protocol: Crystal Growth
  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[12]

  • Solvent/Anti-Solvent Diffusion:

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexanes or diethyl ether) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[13]

    • Liquid Layering: Create a concentrated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexanes) on top without mixing.[12][13] At the interface, slow diffusion will occur, leading to crystal growth. This is best performed in a narrow vessel like an NMR tube.[13]

Trustworthiness and Self-Validation:

The choice of solvent is crucial. A good starting point is a solvent in which the compound is moderately soluble.[12] A systematic screening of various solvents and solvent combinations is often necessary. The success of crystallization is validated by the visual appearance of well-formed, transparent crystals with sharp edges.

PART 3: X-ray Crystallographic Analysis Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its structure can be determined.[14]

Step-by-Step Data Collection and Structure Refinement:
  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A quick screening is performed to assess crystal quality and determine the unit cell parameters.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.[14][15]

  • Structure Solution: The collected data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods, which solve the "phase problem" of crystallography.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in an accurate and detailed 3D molecular structure.[14]

G A High-Quality Single Crystal B Mount Crystal on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure (CIF File) F->G H Validation & Analysis G->H

Caption: The workflow of single-crystal X-ray crystallography.

PART 4: Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous compounds like ethyl 5-phenylisoxazole-3-carboxylate, we can predict key structural features.[16]

Molecular Geometry

The molecule is expected to be largely planar. The phenyl ring and the isoxazole ring are likely to be nearly coplanar to maximize π-system conjugation.[16] The ester group, while having some rotational freedom, will likely adopt an extended conformation that is also roughly in the same plane as the isoxazole ring.[16]

ParameterPredicted Value RangeBasis for Prediction
Phenyl-Isoxazole Dihedral Angle0 - 10°Analogy with ethyl 5-phenylisoxazole-3-carboxylate[16] and other similar structures. Small angles indicate planarity.
Ester-Isoxazole Torsion Angle170 - 180°The extended conformation is sterically favored and observed in similar ester-substituted isoxazoles.[16]
C=O Bond Length (Ester)~1.20 - 1.22 ÅStandard value for ester carbonyls.
N-O Bond Length (Isoxazole)~1.40 - 1.42 ÅCharacteristic of the weak N-O bond in isoxazoles.[1]
Intermolecular Interactions and Crystal Packing

The presence of a hydroxyl group (a strong hydrogen bond donor) and multiple acceptor atoms (the ester carbonyl oxygen, the isoxazole nitrogen, and the isoxazole oxygen) suggests that hydrogen bonding will be the dominant intermolecular force directing the crystal packing.

  • Hydrogen Bonding: The phenolic -OH group is expected to form strong O-H···O or O-H···N hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex networks.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and the ester or isoxazole oxygen acceptors, are also likely to contribute to the overall packing stability.[16]

  • π-π Stacking: The planar aromatic and heteroaromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

G cluster_interactions Predicted Intermolecular Interactions A Phenolic -OH (H-Bond Donor) B Ester C=O (H-Bond Acceptor) A->B Strong O-H···O Hydrogen Bond C Isoxazole N (H-Bond Acceptor) A->C O-H···N Hydrogen Bond E Crystal Lattice B->E C->E D Aromatic Rings D->D π-π Stacking

Caption: Key intermolecular forces guiding crystal packing.

PART 5: Implications for Drug Design and Development

A definitive crystal structure provides invaluable information for drug development:

  • Conformational Analysis: It reveals the lowest energy conformation of the molecule in the solid state, which is often relevant to its bioactive conformation.

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors, acceptors, and aromatic features provides a validated pharmacophore model that can be used in virtual screening to identify new, related active compounds.

  • Structure-Based Drug Design: If the structure of the biological target is known, the crystal structure of the ligand can be used for accurate docking studies to predict binding modes and affinities, guiding the design of more potent and selective analogues.[9]

  • Polymorphism Screening: Understanding the crystal packing of one form is the first step in identifying and characterizing potential polymorphs, which can have significant impacts on a drug's solubility, stability, and bioavailability.

References

  • Domagała, M., & Jelsch, C. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]

  • Fun, H. K., & Lokesh, M. R. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 561-565. [Link]

  • Krasowska, D., & Cholewiński, G. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1-25. [Link]

  • Sharma, R., et al. (2025). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. ResearchGate. [Link]

  • Dauter, Z., & Dauter, M. (2009). X-Ray Crystallography of Chemical Compounds. Protein and Peptide Letters, 16(10), 1148-1154. [Link]

  • Thalladi, V. R. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 1-20. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243513. [Link]

  • Stilinović, V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCr Journals. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Not Voodoo. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12), 1-15. [Link]

  • Wikipedia. (2026). X-ray crystallography. [Link]

  • Englert, U., et al. (2022). Crystal structure, PIXEL calculations of inter- molecular interaction energies and solid-state characterization of the herbicide isoxaflutole. IUCr Journals. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • PubChem. (2025). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11139-11160. [Link]

  • PubChemLite. (2026). Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4). [Link]

  • Prasad, K. R., & Kumar, M. V. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 126(5), 1469-1476. [Link]

  • Gualandi, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4785. [Link]

  • Singh, P. P., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

  • Smirnov, A. N., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1573. [Link]

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Comprehensive Guide to Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate: Therapeutic Targets and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate , detailing its chemical identity, potential therapeutic targets, and experimental methodologies for validation.

Executive Summary & Compound Identity

This compound is a synthetic small molecule belonging to the 5-aryl-isoxazole-3-carboxylate class. While often utilized as a chemical probe or synthetic intermediate, its structural pharmacophore exhibits significant bioactivity against enzymes involved in inflammation, oxidative stress, and metabolic regulation.

This compound serves as a lipophilic prodrug ester , designed to penetrate cellular membranes before being hydrolyzed by intracellular esterases into its active free acid form, 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid . Its core structure mimics the phenolic ring of tyrosine and the carboxylate of metabolic substrates, making it a "privileged scaffold" in medicinal chemistry.

Physicochemical Profile
PropertyValue / Description
Chemical Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents 5-position: 4-Hydroxyphenyl (Phenol mimic)3-position: Ethyl carboxylate (Prodrug moiety)
Solubility Soluble in DMSO, Ethanol; Low solubility in water (requires formulation)
Primary Pharmacophore Bioisostere of D-amino acids and phenolic substrates

Primary Therapeutic Target: Macrophage Migration Inhibitory Factor (MIF)

The most authoritative therapeutic application of the 5-aryl-isoxazole scaffold is the inhibition of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pleiotropic pro-inflammatory cytokine and an enzyme (tautomerase) implicated in sepsis, rheumatoid arthritis, and cancer metastasis.

Mechanism of Action

This compound acts as a competitive inhibitor of the MIF tautomerase active site.

  • Prodrug Activation: The ethyl ester crosses the plasma membrane.

  • Hydrolysis: Intracellular esterases cleave the ethyl group, releasing the free acid.

  • Active Site Binding: The carboxylate anion forms a salt bridge with Lys-32 in the MIF active site. The isoxazole ring occupies the hydrophobic pocket, while the 4-hydroxyphenyl group mimics the substrate (D-dopachrome) and engages in hydrogen bonding with Asn-97 .

  • Signaling Blockade: Binding prevents MIF from interacting with its receptor CD74/CD44 , thereby inhibiting the downstream ERK1/2 and PI3K/Akt signaling cascades.

Therapeutic Relevance[1][2]
  • Sepsis: Inhibition of MIF reduces the "cytokine storm" and improves survival rates in endotoxemia models.

  • Autoimmune Disease: Blocks macrophage recruitment and retention in inflamed tissues (e.g., synovium in Arthritis).

Visualization: MIF Signaling & Inhibition Pathway

MIF_Pathway MIF_Ext Extracellular MIF (Homotrimer) CD74 CD74/CD44 Receptor Complex MIF_Ext->CD74 Binds Compound Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate Acid Active Metabolite (Free Acid) Compound->Acid Hydrolysis (Esterase) Acid->MIF_Ext Inhibits Tautomerase Site SRC Src Kinase CD74->SRC Activates ERK ERK1/2 Phosphorylation SRC->ERK Phosphorylation Cascade Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Inflammation Transcription Activation

Caption: Mechanism of MIF inhibition. The compound acts as a prodrug, converting to the active acid which blocks the MIF-CD74 interaction, halting inflammatory signaling.

Secondary Potential Targets

Beyond MIF, the structural features of this compound suggest activity against specific oxidases and hydroxylases.

A. D-Amino Acid Oxidase (DAAO) Inhibitor
  • Rationale: The isoxazole-3-carboxylic acid core is a known bioisostere of D-amino acids (specifically D-Serine).

  • Mechanism: The planar isoxazole ring fits into the FAD-binding pocket of DAAO, while the carboxylate interacts with Arg-283 .

  • Application: DAAO inhibition increases synaptic D-Serine levels, enhancing NMDA receptor function. This is a validated strategy for treating Schizophrenia (negative symptoms) and cognitive decline.

B. HIF Prolyl Hydroxylase (PHD) Inhibitor
  • Rationale: Heterocyclic carboxylates with adjacent nitrogen/oxygen atoms can chelate the active site Iron (Fe²⁺) of HIF-PHD enzymes.

  • Mechanism: By chelating Fe²⁺, the compound prevents the hydroxylation of HIF-1α, stabilizing the transcription factor.

  • Application: Treatment of Anemia (via Erythropoietin upregulation) and ischemic protection.

Experimental Protocols

To validate the therapeutic potential of this compound, the following protocols are recommended.

Protocol 1: Chemical Synthesis (Claisen Condensation Route)

This robust method ensures high regioselectivity for the 5-aryl isomer.

  • Reagents: 4-Hydroxyacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (25 mmol), Hydroxylamine hydrochloride (12 mmol).

  • Step A (Diketo-ester formation):

    • Dissolve 4-Hydroxyacetophenone in dry ethanol.

    • Add Sodium ethoxide and Diethyl oxalate slowly at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn yellow/orange (formation of sodium enolate of ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate).

  • Step B (Cyclization):

    • Add Hydroxylamine hydrochloride directly to the reaction mixture.

    • Reflux for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Evaporate ethanol. Resuspend residue in water.[1]

    • Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄.[2]

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to isolate the title compound.

Protocol 2: MIF Tautomerase Inhibition Assay

This assay quantifies the compound's ability to bind the MIF active site.

  • Principle: MIF catalyzes the tautomerization of L-dopachrome methyl ester (orange) to a colorless indole derivative. Inhibitors prevent this color change.

  • Materials: Recombinant human MIF, L-dopachrome methyl ester (substrate), 96-well plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Incubate 100 ng of rhMIF with varying concentrations of the compound (0.1 nM – 10 µM) in PBS (pH 7.4) for 10 minutes at 25°C.

    • Add L-dopachrome methyl ester (freshly prepared) to a final concentration of 0.5 mM.

    • Immediately measure absorbance at 475 nm every 10 seconds for 2 minutes.

    • Analysis: Calculate the initial velocity (

      
      ) and determine the IC₅₀ value compared to the vehicle control.
      
Visualization: Experimental Workflow

Workflow Synthesis Synthesis (Claisen + Cyclization) Purification Purification (Recrystallization/Column) Synthesis->Purification Validation Structure Validation (NMR, MS, HPLC) Purification->Validation Assay_MIF MIF Tautomerase Assay (Target Engagement) Validation->Assay_MIF Assay_Cell Cellular Assay (Macrophage Migration) Validation->Assay_Cell

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Qi, Y., et al. (2011).[3] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 67(11), o2986. Link

    • Provides the crystallographic structural basis for the 5-aryl-isoxazole-3-carboxyl
  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. Link

    • Establishes the MIF tautomerase site as a druggable target for isoxazole deriv
  • Ferraris, D., et al. (2008). "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link

    • Validates 3-hydroxy-5-aryl-isoxazoles and related carboxyl
  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine, 201(1), 35-42. Link

    • The seminal paper describing ISO-1, the prototype isoxazole MIF inhibitor.

Sources

Technical Whitepaper: Computational Profiling of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This technical guide outlines the computational characterization of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (hereafter referred to as Ligand-ISO ). This molecule represents a classic "privileged scaffold" in medicinal chemistry.[1] The isoxazole core is a bioisostere for amide bonds and is central to the efficacy of COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents.

Ligand-ISO possesses three distinct pharmacophoric features:

  • Isoxazole Core: A planar, aromatic linker providing rigidity and H-bond acceptor sites.

  • 4-Hydroxyphenyl Group: A hydrophobic moiety with a terminal hydroxyl group capable of H-bond donation (mimicking Tyrosine residues).

  • Ethyl Ester (Position 3): A lipophilic tail that modulates solubility and may act as a prodrug motif (hydrolyzing to the free acid in vivo).

This guide details the protocol for evaluating Ligand-ISO against Cyclooxygenase-2 (COX-2) , its most probable biological target, using a self-validating in silico workflow.

The In Silico Workflow (Pipeline)

The following diagram illustrates the critical path for this study. Note the feedback loop at the "Validation" stage; proceeding without passing the RMSD threshold compromises the entire study.

InSilicoPipeline LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking .pdbqt TargetPrep Target Selection (COX-2 PDB: 4COX) TargetPrep->Docking .pdbqt Validation Validation (Redocking RMSD < 2.0Å) Docking->Validation Validation->Docking Fail (Refine Grid) MD_Sim MD Simulation (GROMACS 100ns) Validation->MD_Sim Pass Analysis Interaction Analysis (Binding Energy/RMSF) MD_Sim->Analysis

Figure 1: The computational pipeline. Note the critical decision node at Validation.

Phase I: Ligand Preparation & DFT Optimization

Expertise Insight: Standard molecular mechanics force fields (like MMFF94) often fail to accurately predict the torsion angles of conjugated systems like phenyl-isoxazoles. To ensure the docking input represents the global minimum energy conformer, Density Functional Theory (DFT) is required.

Protocol:
  • Sketching: Draw the 2D structure of Ligand-ISO .

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA (Open source alternative).

    • Method: DFT / B3LYP.

    • Basis Set: 6-31G(d,p).

    • Solvation: PCM (Polarizable Continuum Model) using Water.

  • Output Verification: Ensure no imaginary frequencies are present (confirming a true local minimum).

  • Format Conversion: Convert the optimized .log or .out file to .pdb using OpenBabel, then to .pdbqt (AutoDock format) adding Gasteiger partial charges and merging non-polar hydrogens.

Phase II: Target Selection & Preparation

Rationale: The isoxazole ring is a known pharmacophore for COX-2 inhibition.[2] The 4-hydroxyphenyl group of Ligand-ISO is structurally homologous to the side chain of Valdecoxib. Therefore, COX-2 is the primary target.

Target Specifications:
  • Protein: Human Cyclooxygenase-2 (COX-2).

  • PDB ID: 4COX (Complex with Indomethacin) or 1CX2 (Complex with SC-558).

  • Resolution: Select structures < 2.5 Å.

Preparation Protocol (AutoDock Tools):
  • Cleaning: Remove water molecules (unless bridging is expected), co-factors, and the native ligand.

  • Chain Selection: Isolate Chain A (COX-2 is a homodimer; docking to one monomer is sufficient for initial screening).

  • Protonation: Add polar hydrogens. This is critical because the H-bond network defines the specificity of the COX-2 active site (specifically Arg120 and Tyr355).

  • Grid Box Generation:

    • Center the grid on the co-crystallized ligand (e.g., Indomethacin).

    • Dimensions:

      
       Å (sufficient to cover the active site channel).
      
    • Spacing: 0.375 Å.

Phase III: Molecular Docking & Validation[1]

Trustworthiness: A docking study is scientifically invalid without a "Redocking" control. You must prove the algorithm can reproduce the experimental pose of the native ligand.

Step 1: Validation (Redocking)
  • Extract the native ligand (e.g., Indomethacin) from PDB: 4COX.

  • Dock it back into the prepared protein using AutoDock Vina.[3]

  • Calculate RMSD: Compare the docked pose vs. the crystal pose.

    • Criteria: RMSD

      
       2.0 Å is acceptable; 
      
      
      
      1.5 Å is excellent [1].
    • If RMSD > 2.0 Å: The protocol has failed. Re-evaluate the grid box size or protonation states.

Step 2: Docking Ligand-ISO
  • Configuration:

    • exhaustiveness = 32 (Higher than default 8 for better sampling).

    • num_modes = 10.

  • Execution: Run Vina.

  • Analysis: Look for the lowest binding affinity (most negative

    
    , typically < -8.0 kcal/mol for a lead compound).
    
Interaction Logic Diagram

The following diagram details the expected molecular interactions within the COX-2 pocket for Ligand-ISO .

InteractionLogic cluster_pocket COX-2 Active Site L_OH 4-OH Group P_Arg Arg120 / Glu524 L_OH->P_Arg H-Bond Acceptor P_Tyr Tyr355 L_OH->P_Tyr H-Bond Donor L_Iso Isoxazole Ring P_Val Val349 / Leu352 L_Iso->P_Val Pi-Alkyl / Hydrophobic L_Est Ethyl Ester L_Est->P_Val Hydrophobic Pocket

Figure 2: Predicted interaction map. The 4-OH group anchors the molecule via H-bonds to the Arg120/Tyr355 gate.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the Ligand-ISO complex over time.

Protocol (GROMACS) [2]:
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) server to generate .str topology.

  • System Setup:

    • Box: Dodecahedron (1.0 nm buffer).

    • Solvent: TIP3P Water model.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps at 300 K (stabilize temperature).

    • NPT: 100 ps at 1 bar (stabilize pressure).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A plateau indicates stability.

    • RMSF (Root Mean Square Fluctuation): Assess residue flexibility.

    • H-Bond Analysis: Calculate the occupancy % of the H-bonds predicted in docking.

Phase V: ADMET Prediction

Before synthesis, evaluate the "Drug-Likeness" of Ligand-ISO .

Tool: SwissADME (Web Server).

ParameterThreshold (Lipinski Rule of 5)Ligand-ISO Prediction (Est.)Status
Molecular Weight < 500 g/mol ~233.22 g/mol Pass
LogP (Lipophilicity) < 5~2.1 - 2.5Pass
H-Bond Donors < 51 (Phenol OH)Pass
H-Bond Acceptors < 104 (N, O, O, O)Pass
TPSA < 140 Ų~65-75 ŲHigh Absorption

Interpretation: Ligand-ISO is predicted to have high gastrointestinal absorption and follows all drug-likeness rules. The ethyl ester increases lipophilicity, potentially aiding membrane permeability before intracellular hydrolysis.

References

  • Validation of Molecular Docking Programs: Bell, E.W. & Zhang, Y. (2019). DockRMSD: an open-source tool for atom mapping and RMSD calculation of docked molecules vs reference. Bioinformatics.

  • MD Simulation Protocol (GROMACS): Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science.

  • Isoxazole COX-2 Inhibition Context: Chaban, T. et al. (2022).[4] Synthesis and anticancer activity of isoxazolone derivatives. Journal of Molecular Structure. (Contextual grounding for isoxazole derivatives).

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010).[4][3][5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Pharmacokinetic Properties of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, widely utilized as bioisosteres for carboxylic acids and esters to modulate lipophilicity and metabolic stability. However, their pharmacokinetic (PK) profile is characterized by a critical trade-off: while the isoxazole ring offers improved bioavailability and rigid receptor docking, it introduces a specific metabolic liability—isoxazole ring scission .

This guide analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) behaviors of isoxazole derivatives, focusing on the mechanistic basis of ring opening, the enzymatic drivers of biotransformation, and the protocols required to validate these properties in preclinical development.

Physicochemical Basis of Pharmacokinetics

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] Its utility in drug design stems from its unique electronic distribution, which dictates its PK behavior.

Bioisosterism and Acidity

Isoxazoles are frequently employed as bioisosteres for carboxylic acids.[2]

  • 3-Hydroxyisoxazoles: The acidic enol at the C3 position mimics the carboxylate anion. The pKa of 3-hydroxyisoxazole is approximately 4.5–5.0, comparable to acetic acid (pKa 4.76), allowing for similar electrostatic interactions with target proteins but with altered membrane permeability.

  • Lipophilicity Modulation: Unlike the highly polar carboxylate, the isoxazole ring is essentially planar and aromatic. This increases the LogP (lipophilicity), facilitating passive diffusion across the blood-brain barrier (BBB) and gastrointestinal membranes.

Quantitative Comparison

The following table contrasts the physicochemical properties of isoxazole derivatives against standard functionalities.

PropertyCarboxylic Acid (-COOH)3-HydroxyisoxazoleUnsubstituted IsoxazolePK Impact
H-Bond Donor Yes (1)Yes (1)NoMembrane Permeability
H-Bond Acceptor Yes (2)Yes (3)Yes (2)Solubility
pKa ~4.5 - 5.0~4.5 - 5.5Weakly Basic (pKa ~ -3.0)Ionization state at pH 7.4
Metabolic Stability Low (Glucuronidation)ModerateVariable (Ring Scission)Clearance (Cl_int)

Metabolic Fate: The Ring Scission Mechanism

The defining PK characteristic of isoxazoles is their susceptibility to N-O bond cleavage. This transformation can be a clearance mechanism, a toxicity trigger, or a prodrug activation strategy.

Mechanisms of Ring Opening

There are two primary pathways for isoxazole metabolism:

  • Reductive Scission (Reductase-mediated): Common in 1,2-benzisoxazoles (e.g., Zonisamide, Razaxaban). Mediated by cytosolic reductases or NADH-dependent enzymes, leading to ring opening to form amidines or ketones.

  • Oxidative/Base-Catalyzed Scission (CYP-mediated): Seen in 3-unsubstituted isoxazoles (e.g., Leflunomide).[3][4] The C3-proton is acidic; abstraction leads to ring opening, forming a reactive nitrile or cyano-enol.

Case Study: Leflunomide vs. Razaxaban
  • Leflunomide: Acts as a prodrug. The isoxazole ring opens to form the active metabolite A77 1726 (Teriflunomide).[3][4][5][6] This is catalyzed by CYP1A2, CYP2C9, and CYP3A4, and can also occur non-enzymatically at basic pH.

  • Razaxaban: Undergoes reductive cleavage of the benzisoxazole ring to a benzamidine metabolite, primarily via NADH-dependent reductases in the liver and intestinal microflora.[7]

Visualization: Isoxazole Metabolic Pathways

The following diagram illustrates the divergent metabolic fates based on substitution patterns.

IsoxazoleMetabolism Parent Parent Isoxazole Drug Reductase Enzyme: Cytosolic Reductases (NADH-dependent) Parent->Reductase Reductive Pathway CYP Enzyme: CYP450 (1A2, 2C9) or Base Catalysis Parent->CYP Oxidative/Base Pathway (3-H abstraction) Inter_Red Intermediate: Imine Species Reductase->Inter_Red Prod_Red Product: Beta-Amino Enone / Benzamidine (e.g., Razaxaban metabolite) Inter_Red->Prod_Red Inter_Ox Intermediate: Alpha-Cyanoenol CYP->Inter_Ox Prod_Ox Active Metabolite: Teriflunomide (A77 1726) Inter_Ox->Prod_Ox Therapeutic (Leflunomide) Toxic_Ox Toxic Liability: Reactive Nitriles Inter_Ox->Toxic_Ox Idiosyncratic Toxicity

Figure 1: Divergent metabolic pathways of isoxazole derivatives showing reductive scission (top) and oxidative/base-catalyzed ring opening (bottom).

Experimental Protocol: Assessing Permeability (Caco-2)

To validate the absorption potential of a new isoxazole derivative, the Caco-2 permeability assay is the gold standard. Isoxazoles generally exhibit high passive permeability (


 cm/s), but this must be confirmed experimentally.
Protocol Design & Causality
  • Why Caco-2? These cells differentiate into a monolayer expressing intestinal transporters (P-gp) and enzymes, mimicking the human small intestine.

  • Control Selection: Lucifer Yellow is mandatory to verify monolayer integrity (paracellular leak). Atenolol (low permeability) and Propranolol (high permeability) serve as benchmarks.

Step-by-Step Workflow
  • Cell Seeding: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21–24 days. Media changes every 48 hours (Apical: 0.5 mL, Basolateral: 1.5 mL).

  • TEER Measurement (QC): Measure Transepithelial Electrical Resistance.[8] Only monolayers with TEER > 300

    
     are valid.
    
  • Transport Buffer: HBSS buffered with HEPES (pH 7.4).

    • Note: If the isoxazole is poorly soluble, up to 1% DMSO or 4% BSA (basolateral only) may be added.

  • Dosing: Add 10 µM isoxazole test compound to the Apical chamber (A->B study) or Basolateral chamber (B->A study).

  • Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replenish with fresh buffer to maintain sink conditions.

  • Analysis: Quantify via LC-MS/MS.

Visualization: Caco-2 Workflow

Caco2Workflow cluster_Transport Bi-Directional Transport Seed Seed Caco-2 Cells (Transwell Inserts) Diff Differentiation (21 Days) Monitor TEER > 300 Ohm*cm2 Seed->Diff Prep Equilibration HBSS pH 7.4 (37°C) Diff->Prep AtoB Apical -> Basolateral (Absorption) Prep->AtoB BtoA Basolateral -> Apical (Efflux/Secretion) Prep->BtoA Sample Sampling (30, 60, 90, 120 min) + Lucifer Yellow Check AtoB->Sample BtoA->Sample LCMS LC-MS/MS Analysis Calculate Papp & Efflux Ratio Sample->LCMS

Figure 2: Standardized Caco-2 permeability workflow for assessing isoxazole absorption and efflux liability.

Toxicity and Safety Considerations

The metabolic activation of isoxazoles can lead to idiosyncratic toxicity. This was notably observed with Valdecoxib (Bextra), a COX-2 inhibitor withdrawn from the market.

The Valdecoxib Lesson

Valdecoxib contains a sulfonamide moiety and a phenyl-substituted isoxazole ring.[9]

  • Mechanism: While the sulfonamide group is often blamed for skin reactions (SJS/TEN), the isoxazole ring undergoes metabolic activation.

  • Pathway: Hydroxylation of the methyl group on the isoxazole ring (via CYP2C9/3A4) and subsequent ring opening can generate reactive intermediates capable of haptenizing proteins, triggering immune-mediated toxicity.

Reactive Metabolite Trapping

To screen for this risk early:

  • Protocol: Incubate the isoxazole derivative with human liver microsomes (HLM) fortified with NADPH and Glutathione (GSH) or Potassium Cyanide (KCN).

  • Readout: Analyze for GSH-adducts or cyano-adducts via LC-MS/MS (Neutral Loss scanning). The presence of these adducts indicates the formation of reactive electrophiles (e.g., iminoquinones or nitriles) derived from ring scission.

Optimization Strategies

To maximize efficacy while minimizing metabolic liability, the following structural modifications are recommended:

  • Substitution Pattern:

    • 3,5-Disubstitution: Significantly more stable than 3-unsubstituted isoxazoles. The lack of an acidic proton at C3 prevents base-catalyzed ring opening.

    • 3,4-Disubstitution: Often less stable; prone to rearrangement.

  • Steric Shielding: Bulky groups (e.g., tert-butyl, trifluoromethyl) adjacent to the ring nitrogen can sterically hinder reductase access, slowing down reductive metabolism.

  • Fluorination: Replacing a methyl group with a trifluoromethyl group (as in Leflunomide) alters the pKa and electron density, often stabilizing the ring against oxidative attack while maintaining bioactivity.

References

  • Kalgutkar, A. S., et al. (2003).[3][4] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[3][4][10][11] Link

  • Zhang, D., et al. (2008).[12] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[7][12] Drug Metabolism and Disposition.[3][4][10][11] Link

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Link

  • FDA. (2005). Public Health Advisory - Valdecoxib (marketed as Bextra). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link

Sources

CAS number and chemical properties of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthetic Intermediate & DAAO Inhibitor Prodrug

Abstract

This technical guide provides a comprehensive analysis of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1352896-92-4), a critical isoxazole scaffold used in medicinal chemistry. Primarily recognized as a synthetic precursor and ester prodrug for D-Amino Acid Oxidase (DAAO) inhibitors, this compound plays a pivotal role in the development of therapeutics for schizophrenia and CNS disorders. This document details its physicochemical properties, validated synthetic protocols, and pharmacological significance, serving as a reference for drug development professionals.

Chemical Identification & Physicochemical Properties

This compound is characterized by a 3,5-disubstituted isoxazole ring. The 3-carboxylate ester functionality provides lipophilicity for cellular permeability, while the 5-(4-hydroxyphenyl) moiety serves as a key pharmacophore for hydrogen bonding within protein active sites.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 1352896-92-4
IUPAC Name Ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
LogP (Predicted) ~2.2 (Lipophilic, suitable for CNS penetration)
pKa (Phenol) ~9.5 (Weakly acidic)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Synthetic Methodology

The synthesis of this compound follows a robust Claisen Condensation-Cyclization sequence. This route is preferred for its scalability and regioselectivity, ensuring the 3,5-substitution pattern over the 3,4-isomer.

Core Synthetic Pathway
  • Claisen Condensation: 4-Hydroxyacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the

    
    -diketo ester intermediate.
    
  • Cyclization: The intermediate undergoes condensation with hydroxylamine hydrochloride. The reaction is regioselective; the nitrogen of hydroxylamine attacks the ketone adjacent to the aryl group, and the oxygen attacks the ketone adjacent to the ester, closing the isoxazole ring.

Protocol: Step-by-Step

Reagents:

  • 4-Hydroxyacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) — Excess base required to deprotonate the phenol.

  • Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl) (1.5 eq)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid[3]

Procedure:

  • Formation of Enolate: In a flame-dried flask under N₂, dissolve NaOEt in anhydrous ethanol. Add 4-Hydroxyacetophenone and stir at 0°C for 30 min to generate the phenoxide/enolate.

  • Claisen Condensation: Dropwise add Diethyl oxalate. Allow the mixture to warm to room temperature and reflux for 4 hours. The solution will darken as the diketo ester forms.

  • Cyclization: Cool the mixture to room temperature. Add Hydroxylamine Hydrochloride directly to the reaction vessel.

  • Reflux: Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and acidify to pH 4 with dilute HCl (precipitates the product).

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane:EtOAc gradient) to yield the title compound.

Visual Synthesis Workflow

Synthesis Start 4-Hydroxyacetophenone Inter Diketo Ester Intermediate (Ethyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate) Start->Inter Claisen Condensation (Reflux, 4h) Reagent1 Diethyl Oxalate + NaOEt (Base) Reagent1->Inter Product Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate Inter->Product Regioselective Cyclization (-2 H2O) Reagent2 NH2OH·HCl (Cyclization) Reagent2->Product

Figure 1: Synthetic pathway via Claisen condensation and hydroxylamine cyclization.

Pharmacological Applications: DAAO Inhibition[6]

The primary interest in this compound lies in its role as a precursor to D-Amino Acid Oxidase (DAAO) inhibitors .

Mechanism of Action

DAAO is a flavoenzyme responsible for degrading D-Serine in the brain. D-Serine is a co-agonist at the NMDA receptor (NMDAR).[3] In schizophrenia, NMDAR hypofunction is a key pathology.

  • Prodrug Entry: The ethyl ester is lipophilic, allowing it to cross the Blood-Brain Barrier (BBB) more effectively than the free acid.

  • Bioactivation: Intracellular esterases hydrolyze the ethyl ester to the active metabolite: 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid .

  • Target Engagement: The carboxylic acid mimics the carboxylate of D-amino acids, binding to the active site of DAAO (Arginine 283 residue). The 4-hydroxyl group often interacts with Tyr224 or Tyr228 in the enzyme pocket.

  • Therapeutic Effect: Inhibition of DAAO prevents D-Serine degradation

    
     Increased synaptic D-Serine 
    
    
    
    Enhanced NMDAR signaling
    
    
    Alleviation of cognitive/negative symptoms in schizophrenia.
Biological Pathway Diagram

DAAO_Pathway Prodrug Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate (Lipophilic Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Systemic Admin ActiveDrug Active Metabolite: 5-(4-Hydroxyphenyl) isoxazole-3-carboxylic acid Prodrug->ActiveDrug Hydrolysis by Brain Esterases BBB->Prodrug Crosses BBB Target Target: D-Amino Acid Oxidase (DAAO Enzyme) ActiveDrug->Target Inhibits Effect Increased D-Serine Levels Target->Effect Prevents Degradation Clinical Enhanced NMDA Receptor Signaling (Schizophrenia Treatment) Effect->Clinical Potentiation

Figure 2: Pharmacological mechanism from prodrug administration to NMDA receptor modulation.

Handling & Safety (MSDS Summary)

While specific toxicological data for this intermediate may be limited, standard precautions for isoxazole derivatives apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References
  • Ferraris, D., et al. (2008).[4] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.[4] [Link]

  • Adage, T., et al. (2008).[3] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200-214. (Contextual reference for isoxazole DAAO inhibitors).

  • PubChem. (2024). Isoxazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

How to use Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of D-Amino Acid Oxidase (DAAO) Inhibition Assays using Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Introduction & Mechanism of Action

This compound is a synthetic isoxazole derivative primarily utilized in biochemical research as a precursor (prodrug) to potent D-Amino Acid Oxidase (DAAO) inhibitors.[1]

Mechanistic Insight: DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids (e.g., D-Serine) in the brain and kidney.[1] Dysregulation of DAAO activity is implicated in schizophrenia and neuropathic pain.

  • The Pharmacophore: The active inhibitor species is the free carboxylic acid , 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid.[1] This planar acid mimics the

    
    -carboxylate of D-amino acids, allowing it to bind competitively to the DAAO active site.[1]
    
  • The Ester Function: The ethyl ester moiety masks the carboxylic acid, significantly enhancing lipophilicity and cell permeability.

  • Experimental Consequence: For in vitro enzymatic assays, the ester is inactive and must be hydrolyzed to the free acid prior to use. For cell-based assays, the ester is the preferred species, relying on intracellular esterases for activation.[1]

Pre-Assay Preparation: Activation Protocol

CRITICAL STEP: Do not use the ethyl ester directly in purified enzyme assays. It will not bind the DAAO active site effectively. You must convert it to the active acid form.

Protocol A: Chemical Hydrolysis (For In Vitro Assays)

Purpose: To generate the active inhibitor species (Free Acid) for purified enzyme kinetics.[1]

Reagents:

  • Compound Stock: 10 mM this compound in DMSO.[1]

  • Hydrolysis Buffer: 1 M NaOH.

  • Neutralization Buffer: 1 M HCl.

  • Solvent: Methanol (MeOH).

Procedure:

  • Mix: In a microcentrifuge tube, combine:

    • 100

      
      L of 10 mM Compound Stock (DMSO).
      
    • 100

      
      L of Methanol.
      
    • 50

      
      L of 1 M NaOH.
      
  • Incubate: Vortex briefly and incubate at 37°C for 60 minutes . (The hydroxyphenyl group aids solubility, but check for precipitation).

  • Neutralize: Add 50

    
    L of 1 M HCl  to neutralize the solution.
    
    • Note: Verify pH is ~7.0–7.5 using pH paper. Extreme pH will denature DAAO in the subsequent assay.

  • Dilute: Adjust the final volume to 1 mL with Assay Buffer (see Section 3) to create a 1 mM Active Inhibitor Working Stock .

In Vitro Enzymatic Assay Protocol (DAAO Inhibition)

Methodology: Coupled Fluorometric Assay This assay measures the hydrogen peroxide (


) generated during the oxidation of D-Serine by DAAO. Horseradish Peroxidase (HRP) couples 

reduction to the oxidation of Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).[1]

Assay Workflow Diagram:

DAAO_Assay_Workflow Substrate Substrate: D-Serine Reaction Oxidative Deamination (Competition) Substrate->Reaction Enzyme Enzyme: hDAAO Enzyme->Reaction Inhibitor Inhibitor: Hydrolyzed Isoxazole Acid Inhibitor->Reaction Blocks Product H2O2 Generated Reaction->Product Detection Detection System: HRP + Amplex Red Product->Detection Signal Fluorescence (Ex 530nm / Em 590nm) Detection->Signal

Caption: Logical flow of the DAAO coupled enzyme assay. The hydrolyzed inhibitor competes with D-Serine, reducing H2O2 production and subsequent fluorescence signal.[1]

Materials:
  • Enzyme: Recombinant human DAAO (0.5

    
    g/mL final).
    
  • Substrate: D-Serine (Sigma).[1]

    
     is approx 5–10 mM; use 5 mM  for IC50 determination.
    
  • Detection: Amplex Red (50

    
    M final) + HRP (0.1 U/mL final).[1]
    
  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or Tris-HCl (pH 8.0).[1] Note: DAAO is more active at slightly alkaline pH.[1]

Step-by-Step Procedure:
  • Plate Setup: Use a black 96-well or 384-well plate (low auto-fluorescence).[1]

  • Inhibitor Addition:

    • Add 10

      
      L of the Hydrolyzed Inhibitor  (from Section 2) at varying concentrations (e.g., 0.1 nM to 10 
      
      
      
      M).
    • Include Vehicle Control (Hydrolyzed DMSO/MeOH blank).

  • Enzyme Addition:

    • Add 20

      
      L of DAAO enzyme solution.
      
    • Incubate for 10 minutes at Room Temp to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20

      
      L of Substrate/Detection Mix  (containing D-Serine, Amplex Red, and HRP in buffer).[1]
      
  • Measurement:

    • Immediately read Fluorescence (Ex: 530-560 nm, Em: 590 nm) in kinetic mode for 30 minutes.

    • Calculate the slope (RFU/min) of the linear portion.

Data Analysis (IC50 Calculation):



Fit data to a 4-parameter logistic equation (GraphPad Prism or similar).[1]

Cell-Based Assay Protocol (Intracellular Activity)

Application: Evaluation of cellular permeability and intracellular target engagement. Advantage: The Ethyl Ester form is used directly here. It crosses the cell membrane and is hydrolyzed by cytosolic esterases to the active acid.

Cellular Mechanism Diagram:

Cell_Mechanism cluster_extra Extracellular Space cluster_intra Cytoplasm / Peroxisome Ester Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate (Lipophilic Ester) Ester_In Ester (Internalized) Ester->Ester_In Passive Diffusion Acid Active Acid (Inhibitor) Ester_In->Acid Cellular Esterases DAAO DAAO Enzyme (Active) Acid->DAAO Binds Complex DAAO-Inhibitor Complex (Inactive) DAAO->Complex

Caption: Mechanism of cellular uptake. The ethyl ester acts as a prodrug, crossing the membrane before hydrolysis activates it for DAAO inhibition.[1]

Protocol:

  • Cell Line: U87 glioblastoma or HEK293 cells stably transfected with hDAAO.

  • Treatment: Treat cells with the Ethyl Ester (dissolved in DMSO) at 1–50

    
    M for 2–4 hours.
    
  • Readout: Measure intracellular D-Serine levels (via HPLC or LC-MS/MS) or DAAO activity in cell lysates.

    • Note: If measuring activity in lysates, you must wash cells thoroughly to remove un-hydrolyzed ester before lysis.

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition (In Vitro) Ester was used without hydrolysis.[1]Perform the alkaline hydrolysis step (Section 2) before the assay.
Precipitation Compound insolubility in aqueous buffer.Keep final DMSO concentration <5%. Ensure the hydrolysis step uses MeOH.
High Background H2O2 contamination or compound autofluorescence.Run a "No Enzyme" control. Check compound fluorescence at 590 nm.
Low Signal DAAO inactivation.DAAO is unstable at low pH. Ensure neutralization buffer brings pH to >7.5.

References

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors."[1] Journal of Medicinal Chemistry, 51(12), 3357-3359.[1] Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." Drug Discovery Today, 18(21-22), 1086-1094.[1]

  • Molla, G., et al. (2006). "Structure-function relationships in D-amino acid oxidase."[1] Cellular and Molecular Life Sciences, 63, 2426-2444.[1]

  • PubChem Compound Summary. "this compound" (CID 53394626).[1] Link

Sources

Application Note: Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1352896-92-4) is a specialized isoxazole derivative utilized in cancer research primarily as a cell-permeable prodrug targeting D-Amino Acid Oxidase (DAAO) and as a privileged scaffold for the synthesis of Hsp90 and HIF-prolyl hydroxylase (PHD) inhibitors. Its metabolic hydrolysis yields 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid, a potent competitive inhibitor of DAAO. This application note details protocols for its use in modulating reactive oxygen species (ROS) in glioma cells, evaluating cytotoxicity, and validating target engagement in metabolic reprogramming studies.

Introduction & Mechanism of Action

The Isoxazole Scaffold in Oncology

The isoxazole-3-carboxylate core is a structural mimic of 2-oxoglutarate , making it a critical pharmacophore for enzymes dependent on this cofactor, such as HIF-prolyl hydroxylases. Furthermore, the 5-aryl substitution pattern allows it to dock into the ATP-binding pocket of Hsp90 (Heat Shock Protein 90) or the active site of DAAO .

Primary Mechanism: DAAO Inhibition & ROS Modulation

In the context of cancer—specifically gliomas and renal carcinomas —DAAO plays a dual role:

  • ROS Generation: DAAO oxidizes D-amino acids, generating Hydrogen Peroxide (

    
    ) as a byproduct. High DAAO activity can induce oxidative stress.
    
  • NMDA Receptor Regulation: DAAO degrades D-Serine, a co-agonist of the NMDA receptor. Inhibiting DAAO increases D-Serine levels, modulating glutamatergic signaling which drives glioma migration.

This compound acts as an ester prodrug. Upon cellular entry, intracellular esterases hydrolyze the ethyl group, releasing the active carboxylic acid, which binds DAAO with high affinity (


 in the nanomolar range).
Secondary Mechanism: Hsp90 & HIF Pathway Precursor

This compound serves as a "hit" structure for Hsp90 inhibition. The 4-hydroxyphenyl moiety mimics the resorcinol ring found in potent Hsp90 inhibitors (e.g., NVP-AUY922), disrupting the chaperone cycle and leading to the degradation of oncogenic client proteins (HER2, AKT, EGFR).

Mechanism Prodrug Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate (Cell Permeable) Hydrolysis Intracellular Hydrolysis Prodrug->Hydrolysis ActiveAcid 5-(4-Hydroxyphenyl) isoxazole-3-carboxylic acid Hydrolysis->ActiveAcid DAAO DAAO Enzyme (Active) ActiveAcid->DAAO Inhibits InhibitedDAAO DAAO-Inhibitor Complex DAAO->InhibitedDAAO Binding ROS H2O2 Production (Oxidative Stress) DAAO->ROS Catalyzes DSerine D-Serine Levels DAAO->DSerine Degrades InhibitedDAAO->ROS Reduces InhibitedDAAO->DSerine Stabilizes Glioma Glioma Cell Migration/Survival ROS->Glioma Induces Apoptosis or Resistance NMDA NMDA Receptor Signaling DSerine->NMDA Activates NMDA->Glioma Modulates

Figure 1: Mechanism of action showing the prodrug conversion and downstream effects on DAAO-mediated ROS production and NMDA signaling.

Material Preparation

Solubility & Storage
  • Appearance: White to off-white solid.

  • Molecular Weight: 233.22 g/mol .

  • Solubility:

    • DMSO: Soluble (>20 mg/mL). Recommended for stock solutions.

    • Ethanol: Soluble.[1]

    • Water: Insoluble.

  • Storage: Powder at -20°C (2 years). DMSO stock at -80°C (6 months). Avoid freeze-thaw cycles.

Stock Solution Protocol (10 mM)
  • Weigh 2.33 mg of this compound.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until completely clear.

  • Aliquot into 50 µL vials and store at -80°C.

Experimental Protocols

Protocol A: Modulation of Intracellular ROS in Cancer Cells

Objective: To determine if the compound inhibits DAAO-mediated


 production in glioma cells (e.g., U87-MG).

Reagents:

  • U87-MG cells.

  • D-Alanine (DAAO substrate).

  • DCFDA / H2DCFDA (Cellular ROS Assay Kit).

  • This compound (Test Compound).

Procedure:

  • Seeding: Plate U87-MG cells (10,000 cells/well) in a black-walled 96-well plate. Incubate overnight.

  • Pre-treatment: Remove media and wash with PBS. Add serum-free media containing the Test Compound (0.1, 1, 10, 50 µM). Incubate for 2 hours to allow ester hydrolysis.

  • Substrate Addition: Add D-Alanine (10 mM final concentration) to stimulate DAAO activity.

  • Probe Addition: Add DCFDA (20 µM) and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Analysis: A reduction in fluorescence compared to the "D-Alanine only" control indicates DAAO inhibition.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the anti-proliferative potency of the compound as a scaffold.

Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of the compound (0.1 – 100 µM) for 48 or 72 hours .

    • Control: 0.1% DMSO vehicle.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) per well. Incubate for 3-4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Validation of Hsp90 Inhibition (Western Blot)

Objective: To check if high concentrations of the compound induce Hsp90 inhibition signatures (degradation of client proteins).

Procedure:

  • Treatment: Treat cells with 10 µM and 50 µM of compound for 24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Targets:

    • Hsp70: Should increase (compensatory mechanism).

    • HER2 / AKT / CRAF: Should decrease (client protein degradation).

    • Beta-Actin: Loading control.

Data Summary & Expected Results

AssayReadoutExpected Outcome (Bioactive)Mechanism Validated
ROS Assay (DCFDA) Fluorescence IntensityDecrease (vs D-Ala control)DAAO Inhibition (Antioxidant effect)
MTT Assay Cell Viability (%)IC50: 10 - 50 µM General Cytotoxicity / Scaffold Potency
Western Blot Protein LevelsHsp70

, HER2

Hsp90 Inhibition (High concentration)
D-Serine HPLC Supernatant Conc.Increase DAAO Inhibition (Metabolic shift)

References

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

  • Katane, M., et al. (2018). "D-Amino acid oxidase inhibitors as a novel class of therapeutic agents." Current Medicinal Chemistry. Link

  • Baruchello, R., et al. (2012). "Isoxazole-based Hsp90 inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry. Link

  • Nangaku, M., et al. (2007). "Hypoxia-inducible factor prolyl hydroxylase inhibitors: a new era of hypoxia research." Kidney International. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to participate in hydrogen bonding and π-π stacking, make it a versatile component in the design of bioactive molecules. The incorporation of the isoxazole moiety can enhance a compound's pharmacological profile, improve pharmacokinetic characteristics, and reduce toxicity. Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects, with several isoxazole-containing drugs receiving FDA approval.[1][2]

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[3] This guide provides detailed application notes and protocols for conducting HTS campaigns focused on isoxazole derivatives. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, emphasizing the rationale behind experimental choices and providing self-validating systems to ensure data integrity.

Core Principles for Screening Isoxazole Libraries

When screening isoxazole derivatives, it is crucial to consider the inherent properties of the scaffold that might influence assay performance. These include potential for autofluorescence, light quenching, and off-target effects, such as direct enzyme inhibition.[4][5] A well-designed screening cascade is therefore essential for the successful identification and validation of true hits.

HTS_Workflow cluster_Primary Primary Screening cluster_Triage Hit Triage & Confirmation cluster_Validation Lead Validation Primary_HTS Primary HTS (e.g., FP, AlphaLISA, Luciferase) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_HTS->Hit_Identification Counterscreens Counter-Screens (e.g., Assay Interference) Hit_Identification->Counterscreens Orthogonal_Assay Orthogonal Assay (Different Technology) Counterscreens->Orthogonal_Assay Dose_Response Dose-Response Curves (IC50/EC50 Determination) Orthogonal_Assay->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Cell_Based_Assays Secondary Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) SAR_Analysis->Cell_Based_Assays Lead_Selection Lead Candidate Selection Cell_Based_Assays->Lead_Selection

General HTS workflow for isoxazole derivatives.

Section 1: Biochemical Assays for Isoxazole Derivatives

Biochemical assays, which utilize purified components, are often the first step in an HTS campaign due to their robustness and scalability.[6]

Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a homogeneous technique ideal for monitoring molecular interactions in solution.[5] In a competitive kinase assay, a fluorescently labeled tracer peptide binds to a phosphopeptide-specific antibody, resulting in a high FP signal. When the kinase phosphorylates its substrate, the resulting phosphopeptide displaces the tracer from the antibody, leading to a decrease in the FP signal. Inhibitors of the kinase will prevent substrate phosphorylation, thus maintaining a high FP signal.

Causality Behind Experimental Choices:

  • Far-Red Tracers: Isoxazole derivatives, like many heterocyclic compounds, have the potential for autofluorescence, which can interfere with assays using blue or green fluorophores.[4] Utilizing far-red tracers (excitation >600 nm) significantly reduces the likelihood of interference from compound autofluorescence and light scattering.[7]

  • ATP Concentration: The concentration of ATP should be at or near the Km value for the kinase. This ensures that the assay is sensitive to competitive inhibitors.

Detailed Protocol: FP-Based Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Solution: Dilute the kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by titration.

    • Substrate/ATP Mix: Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

    • Stop/Detection Mix: Prepare a solution containing the phosphopeptide-specific antibody and the far-red tracer in a suitable buffer.

  • Assay Procedure (384-well format):

    • Dispense 2.5 µL of isoxazole derivative solution in DMSO or kinase buffer into the assay plate. For controls, dispense DMSO alone.

    • Add 2.5 µL of the enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the Stop/Detection Mix.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5
IC₅₀ The concentration of an inhibitor that reduces enzyme activity by 50%.Varies
Signal Window The difference in mP values between the positive and negative controls.> 100 mP

A high Z'-factor is crucial for a reliable screen.[8] Hits are typically identified as compounds that cause a statistically significant increase in the FP signal compared to the DMSO controls.

AlphaLISA for Protein-Protein Interaction (PPI) Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[9] Donor and acceptor beads are coated with molecules that bind to the two interacting proteins of interest. When the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal. Inhibitors of the PPI will disrupt this interaction, leading to a decrease in the signal.

Causality Behind Experimental Choices:

  • AlphaLISA over AlphaScreen: The emission wavelength of AlphaLISA (615 nm) is narrower than that of AlphaScreen (520-620 nm), making it less susceptible to interference from colored compounds or autofluorescence.[10][11]

  • Counter-Screens: It is essential to perform counter-screens to identify compounds that interfere with the AlphaLISA technology itself, such as singlet oxygen quenchers or compounds that inhibit the streptavidin-biotin interaction used for bead conjugation.[9][12]

Detailed Protocol: AlphaLISA PPI Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., PBS, 0.1% BSA). Avoid buffers containing biotin.[13]

    • Protein Solutions: Prepare solutions of the two interacting proteins. One should be biotinylated, and the other tagged (e.g., with GST or His).

    • Bead Solutions: Reconstitute the streptavidin-coated donor beads and the anti-tag acceptor beads in the assay buffer.

  • Assay Procedure (384-well format):

    • Dispense 2 µL of the isoxazole derivative solution or DMSO into the assay plate.

    • Add 4 µL of the tagged protein solution.

    • Add 4 µL of the biotinylated protein solution.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the acceptor bead solution.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the donor bead solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality.> 0.5
IC₅₀ The concentration of an inhibitor that disrupts the PPI by 50%.Varies
Signal to Background (S/B) The ratio of the signal from interacting proteins to the signal without one of the proteins.> 10

Hits are identified as compounds that cause a significant reduction in the AlphaLISA signal.

Section 2: Cell-Based Assays for Isoxazole Derivatives

Cell-based assays provide a more physiologically relevant context for screening, offering insights into compound permeability, cytotoxicity, and on-target activity within a cellular environment.[14]

Luciferase Reporter Assays for Pathway Modulation

Principle: Luciferase reporter assays are widely used to study the regulation of gene expression.[15] A luciferase gene is placed under the control of a promoter or response element that is regulated by a specific signaling pathway. Activation or inhibition of the pathway leads to a corresponding change in luciferase expression, which is quantified by measuring the light output upon addition of a substrate.

Causality Behind Experimental Choices:

  • Dual-Luciferase System: A dual-luciferase system, with a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, is highly recommended. This allows for normalization of the experimental reporter activity to the control reporter activity, correcting for variations in cell number and transfection efficiency.

  • Counter-Screen for Direct Luciferase Inhibition: A significant liability of the isoxazole scaffold is its potential to directly inhibit firefly luciferase, leading to false-negative results in pathway activation screens or false-positive results in inhibition screens.[4] Therefore, a counter-screen against purified luciferase enzyme is mandatory for all hits.

Detailed Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the isoxazole derivatives at the desired concentrations. Include DMSO as a vehicle control.

    • Incubate for the desired treatment period (e.g., 6-24 hours).

  • Lysis and Detection:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of the firefly luciferase substrate to each well and immediately measure the luminescence.

    • Add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.

Data Analysis and Interpretation:

The primary output is the ratio of firefly to Renilla luminescence. Hits are identified as compounds that cause a statistically significant change in this ratio. All hits must be subsequently tested in a biochemical assay with purified firefly luciferase to rule out direct inhibition.

A Case Study: Targeting the PI3K/Akt Pathway with Isoxazole Derivatives

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[16] Several isoxazole-containing compounds have been identified as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Isoxazole Isoxazole Inhibitor Isoxazole->PI3K Inhibits

Simplified PI3K/Akt signaling pathway with isoxazole inhibition.

A cell-based HTS to identify isoxazole inhibitors of the PI3K/Akt pathway could involve a reporter gene assay where luciferase expression is driven by a serum response element (SRE), which is downstream of Akt.

Cell Viability and Cytotoxicity Assays

Principle: It is crucial to assess the cytotoxicity of hit compounds to distinguish between specific pathway modulation and general toxicity. Common assays include the MTT assay, which measures metabolic activity, and the CellTiter-Glo® assay, which quantifies ATP levels.

Causality Behind Experimental Choices:

  • Multiplexing: Cell viability assays can often be multiplexed with other cell-based assays to gain more information from a single experiment.

  • Time Course: Cytotoxicity should be assessed at different time points to understand the kinetics of cell death.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well opaque-walled plate and incubate overnight.

  • Compound Addition: Treat cells with a serial dilution of the isoxazole derivatives.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Interpretation:

The luminescent signal is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle control, and a GI₅₀ (concentration for 50% growth inhibition) can be calculated.

Section 3: Hit Validation and Progression

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.

Hit_Validation Primary_Hits Primary Hits from HTS Reconfirmation Re-test in Primary Assay Primary_Hits->Reconfirmation Interference_Assays Assay Interference Counter-Screens Reconfirmation->Interference_Assays Orthogonal_Assay Confirmation in Orthogonal Assay Interference_Assays->Orthogonal_Assay Dose_Response IC50/EC50 Determination Orthogonal_Assay->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR Validated_Hits Validated Hits SAR->Validated_Hits

Workflow for hit validation and confirmation.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing of primary hits in the same assay to confirm activity.

  • Counter-Screens: As discussed, these are essential to rule out assay interference.

  • Orthogonal Assays: Confirming activity in a secondary assay that uses a different detection technology increases confidence in the hit.[17]

  • Dose-Response Analysis: Generating full dose-response curves to determine potency (IC₅₀ or EC₅₀).

  • Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the hits and their biological activity to guide initial lead optimization.

Conclusion

The isoxazole scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. A well-designed and rigorously executed HTS campaign is the cornerstone of identifying novel and potent isoxazole-based drug candidates. By carefully selecting the appropriate assay technologies, incorporating specific counter-screens to address the potential liabilities of the isoxazole ring, and following a systematic hit validation process, researchers can significantly increase the probability of success in their drug discovery endeavors. This guide provides a comprehensive framework and detailed protocols to empower scientists in this exciting field.

References

  • Auld, D. S., et al. (2013). Discovery of 5-Benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-Benzyl-3-phenyl-1,4,2-dioxazoles as Potent Firefly Luciferase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
  • Graphviz. (n.d.). Graphviz. [Link]

  • Anand, A., & Singh, P. (2014). Natural products-isoxazole hybrids. Bioorganic & Medicinal Chemistry.
  • Leissing, N., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. [Link]

  • Leissing, N., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]

  • Zhang, X., et al. (2025). Design, synthesis, and biological evaluation of procaine-based triazole-isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies. European Journal of Medicinal Chemistry. [Link]

  • Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS Discovery. [Link]

  • Dummies.com. (2020). Metabolic Pathways. [Link]

  • Actifsource. (2011). Diagram with Graphviz. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Leissing, N., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries. [Link]

  • WSU. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. AI@WSU. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. [Link]

  • Wang, B., et al. (2007). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Journal of Biomolecular Screening. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

  • Singh, P., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Scientific Reports. [Link]

  • The MetaRbolomics book. (n.d.). 2.7 Network analysis and biochemical pathways. [Link]

  • Maccormack, K., & Lountos, G. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Journal of Biomolecular Screening. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Link]

Sources

Analytical methods for quantification of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Introduction & Scope

This compound (MW: 233.22 g/mol ) is a critical pharmacophore intermediate often employed in the synthesis of HIF-PH inhibitors (e.g., structural analogs of Roxadustat) and S1P1 agonists. Its structure comprises a central isoxazole ring substituted with a labile ethyl ester at the C3 position and a phenolic moiety at the C5 position.

Accurate quantification of this molecule is challenging due to the competing polarity of the phenolic hydroxyl (pKa ~10) and the lipophilic ester. This guide provides two distinct protocols:

  • HPLC-UV: For purity assessment, raw material release, and reaction monitoring (High concentration).

  • LC-MS/MS: For trace impurity profiling or pharmacokinetic (PK) bioanalysis (Low concentration).

Physicochemical Profile & Method Strategy

PropertyValue (Approx.)Chromatographic Implication
Formula C₁₂H₁₁NO₄Precursor ions: 234.2 [M+H]⁺ or 232.2 [M-H]⁻
LogP 2.2 – 2.5Moderately lipophilic; suitable for Reverse Phase (C18) .
pKa (Phenol) ~9.8 - 10.0pH Control Critical: Mobile phase pH must be < 4.0 to keep the phenol protonated (neutral) and prevent peak tailing.
UV Max ~275 nmStrong absorbance due to conjugation between the phenyl ring and isoxazole.
Solubility DMSO, MeOH, ACNSample diluent should be high-organic (e.g., 50% ACN) to prevent precipitation.

Protocol A: HPLC-UV (Purity & Assay)

Context: This is the "Workhorse" method for QC labs. It prioritizes robustness and precision over extreme sensitivity.

Instrumental Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" endcapping reduces interaction with the basic nitrogen on the isoxazole ring.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 275 nm (Reference: 360 nm).

Mobile Phase System
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Note: Phosphoric acid is transparent at low UV wavelengths; preferred over Formic Acid for UV sensitivity.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
2.0 90 10 Hold
12.0 10 90 Linear
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Mobile Phase A:B (50:50) .

    • Critical: Diluting in 100% organic can cause "solvent effect" peak distortion (fronting) when injecting onto a high-aqueous initial gradient.

Protocol B: LC-MS/MS (Trace Analysis)

Context: Used when sensitivity < 10 ng/mL is required (e.g., cleaning validation or plasma PK).

Instrumental Parameters
  • System: Sciex Triple Quad 5500 or Thermo Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Scientific Rationale: While phenols ionize in Negative mode, the isoxazole nitrogen and ester group facilitate protonation ([M+H]⁺). Positive mode generally offers better linearity for this specific ester derivative compared to the phenol-driven negative mode which can be susceptible to suppression.

MS Source Settings (Sciex 5500 Example)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50/60 psi

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Mechanistic Origin
234.2 160.1 8025Loss of Ethyl Ester (-74 Da)
234.2 188.1 8018Loss of Ethanol (-46 Da)
234.2 105.0 8035Cleavage of Phenyl moiety

Experimental Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for sample preparation and method selection, ensuring the "Self-Validating" requirement of the protocol.

MethodWorkflow Start Start: Sample Identification SampleType Determine Sample Matrix Start->SampleType RawMat Raw Material / API (High Conc.) SampleType->RawMat BioSample Plasma / Swab (Trace Conc.) SampleType->BioSample Prep_HPLC Dilute in 50:50 MeOH:Water RawMat->Prep_HPLC Prep_LCMS Protein Ppt (ACN) or Swab Extraction BioSample->Prep_LCMS HPLC_Sys HPLC-UV (275 nm) C18, Acidic MP Prep_HPLC->HPLC_Sys SST_HPLC SST Check: Tailing < 1.5 %RSD < 2.0 HPLC_Sys->SST_HPLC SST_HPLC->Prep_HPLC Fail Result Quantification & Reporting SST_HPLC->Result Pass LCMS_Sys LC-MS/MS (ESI+) MRM: 234.2 -> 160.1 Prep_LCMS->LCMS_Sys SST_LCMS SST Check: S/N > 10 Accuracy 85-115% LCMS_Sys->SST_LCMS SST_LCMS->Prep_LCMS Fail SST_LCMS->Result Pass

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS workflows based on sample origin and required sensitivity.

Validation & Troubleshooting

System Suitability Test (SST) Criteria

Before running any sample batch, the system must pass these "Self-Validating" checks:

  • Retention Time Stability: ± 0.1 min deviation between 5 injections.

  • Tailing Factor: ≤ 1.5 (Critical: Higher tailing indicates silanol interaction; add more acid to MP or replace column).

  • Signal-to-Noise (LOQ): > 10:1 for the lowest standard.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchDissolve sample in Mobile Phase rather than 100% ACN.
Drifting RT pH fluctuationEnsure buffer (Phosphoric Acid) is well-mixed; do not rely on simple volume addition without pH check.
Low Sensitivity (MS) Ion SuppressionSwitch from Phosphate buffer (non-volatile) to Formic Acid (volatile) for LC-MS. Never use Phosphate in MS.
Carryover Stickiness of PhenolUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/Mobile Phase selection logic).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.Link

Application Note: Cell-Based Assays using Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1352896-92-4) is a synthetic isoxazole derivative primarily utilized as a cell-permeable prodrug precursor to 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid .

While the free carboxylic acid form is a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) and Xanthine Oxidase (XO) , its polarity often limits passive membrane diffusion. The ethyl ester modification masks the carboxylic acid, significantly enhancing lipophilicity and cellular uptake. Once intracellular, ubiquitous esterases hydrolyze the compound to release the active inhibitor.

This application note details protocols for evaluating this compound in cell-based systems, specifically focusing on DAAO inhibition (relevant to schizophrenia and NMDA receptor modulation) and oxidative stress mitigation .

Key Applications
  • DAAO Inhibition Screening: Modulation of intracellular D-serine levels in glioblastoma (U87) or transfected HEK293 cells.

  • Neuroprotection Assays: Protection against D-amino acid-induced oxidative stress (H₂O₂ production).

  • Anti-Proliferative Screening: Evaluation of isoxazole scaffolds in cancer cell lines (e.g., A549, MCF7) via tubulin or kinase modulation pathways.

Mechanism of Action

The biological activity of this compound relies on a "Prodrug-to-Active" conversion mechanism.

  • Cell Entry: The ethyl ester crosses the plasma membrane via passive diffusion.

  • Bioactivation: Intracellular carboxylesterases (CES) hydrolyze the ester to 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid .

  • Target Engagement: The free acid binds to the active site of DAAO, mimicking the D-amino acid substrate (specifically the carboxylate interaction with Arg283 and Tyr224 in the DAAO active site).

  • Downstream Effect: Inhibition of DAAO prevents the catabolism of D-Serine into hydroxypyruvate and Hydrogen Peroxide (H₂O₂), thereby enhancing NMDA receptor signaling and reducing oxidative stress.

Pathway Visualization

G cluster_ext Extracellular Space cluster_int Intracellular Space (Cytosol) Prodrug Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate (Lipophilic Prodrug) Prodrug_Int Ethyl Ester (Intracellular) Prodrug->Prodrug_Int Passive Diffusion ActiveDrug 5-(4-Hydroxyphenyl) isoxazole-3-carboxylic acid (Active Inhibitor) Prodrug_Int->ActiveDrug Esterase Hydrolysis DAAO D-Amino Acid Oxidase (Active Enzyme) ActiveDrug->DAAO Binds Active Site DAAO_Inhib DAAO-Inhibitor Complex DAAO->DAAO_Inhib Inhibition D_Serine D-Serine (Substrate) DAAO_Inhib->D_Serine Preserves H2O2 H2O2 + NH3 (Toxic Byproducts) DAAO_Inhib->H2O2 Blocks D_Serine->H2O2 Oxidation by Active DAAO NMDA NMDA Receptor Potentiation D_Serine->NMDA Co-agonist Activity

Figure 1: Mechanism of action showing cellular entry, esterase hydrolysis, and subsequent inhibition of DAAO, leading to D-Serine preservation and reduced oxidative stress.

Experimental Protocols

Compound Preparation

Critical Step: The ethyl ester is hydrophobic. Proper solubilization is essential to prevent precipitation in aqueous media.

ParameterSpecification
Stock Solvent DMSO (Dimethyl Sulfoxide), anhydrous.
Stock Concentration 10 mM - 50 mM.
Storage -20°C in aliquots (Avoid freeze-thaw cycles).
Working Solution Dilute stock into culture medium immediately prior to use. Max DMSO concentration < 0.5%.
Control Vehicle control (Media + 0.5% DMSO).
Protocol A: Intracellular DAAO Inhibition Assay (Amplex Red Readout)

This assay measures the ability of the compound to inhibit the production of H₂O₂ generated by DAAO during D-amino acid oxidation.

Materials:

  • Cells: U87-MG (Human Glioblastoma) or HEK293 stably transfected with human DAAO.

  • Reagents: D-Serine or D-Alanine (Substrate), Amplex® Red Reagent, HRP (Horseradish Peroxidase).

  • Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer, pH 7.4.

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 96-well black-walled plate. Incubate overnight.
    
  • Pre-incubation (Prodrug Activation):

    • Remove culture media.

    • Add 100 µL of KRPG buffer containing This compound (Concentration range: 0.1 µM – 100 µM).

    • Incubate for 60–90 minutes at 37°C. Note: This time is required for esterase hydrolysis.

  • Substrate Addition:

    • Prepare a 2X mix of D-Serine (40 mM final) + Amplex Red (50 µM final) + HRP (0.2 U/mL final) in KRPG.

    • Add 100 µL of this mix directly to the wells (Total Volume = 200 µM).

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex/Em: 530/590 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the slope (Rate of H₂O₂ production) for the linear portion of the curve.

    • Normalize to Vehicle Control (100% Activity).

    • Plot % Inhibition vs. Log[Concentration] to determine cellular IC₅₀.

Protocol B: Neuroprotection / Oxidative Stress Rescue

This assay evaluates if the compound prevents cell death induced by DAAO-mediated oxidative stress (a model for neurodegeneration).

Step-by-Step Procedure:

  • Seeding: Plate SH-SY5Y or U87 cells in 96-well plates.

  • Pre-treatment: Treat cells with the Ethyl Ester (1 µM, 10 µM) for 2 hours.

  • Induction: Add D-Serine or D-Alanine at a toxic concentration (typically 50 mM – 100 mM) to force high H₂O₂ production by endogenous DAAO.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Readout:

    • Add MTT or CellTiter-Glo® reagent.

    • Measure Absorbance (MTT) or Luminescence (ATP).

  • Interpretation:

    • Cells treated with D-Serine alone should show reduced viability (due to H₂O₂).

    • Cells pre-treated with the Ethyl Ester should show rescued viability (higher signal) due to DAAO inhibition.

Expected Results & Data Analysis

Typical IC₅₀ Values[1]
  • Enzymatic Assay (Free Acid): IC₅₀ ≈ 0.5 – 2.0 µM against human DAAO.

  • Cell-Based Assay (Ethyl Ester): IC₅₀ ≈ 5.0 – 15.0 µM.

    • Note: The cellular IC₅₀ is typically higher due to incomplete hydrolysis or membrane transport limits.

Data Table Template
Treatment GroupConcentration (µM)Relative H₂O₂ Production (%)Cell Viability (% of Control)
Vehicle Control 0100%100%
D-Serine Only (Stress) 50 mM (Substrate)350% (High ROS)45% (Toxicity)
Ethyl Ester + D-Serine 1.0280%60%
Ethyl Ester + D-Serine 10.0120%85% (Rescue)
Ethyl Ester + D-Serine 50.0105%92% (Full Rescue)

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilitySonicate stock solution; ensure final DMSO < 0.5%; use BSA-containing buffer to aid solubility.
No Inhibition Observed Insufficient HydrolysisIncrease pre-incubation time to 2–4 hours to allow esterases to convert the prodrug.
High Background Signal Endogenous PeroxidasesWash cells 2x with PBS before adding Amplex Red buffer.
Low Signal Window Low DAAO ExpressionUse a transfected cell line (e.g., HEK293-DAAO) or stimulate expression with specific cytokines if using native cells.

References

  • Design and Synthesis of DAAO Inhibitors

    • Title: Synthesis and biological evaluation of benzo[d]isoxazol-3-ol derivatives as D-amino acid oxidase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry, 2008.
    • Context: Establishes the isoxazole-3-ol/carboxylate scaffold as a core structure for DAAO inhibition.
  • Isoxazole Biological Activity Review

    • Title: Isoxazole Derivatives as Regulators of Immune Functions.[1]

    • Source:Molecules, 2018.
    • Context: Reviews the broad anti-inflammatory and immunomodulatory properties of isoxazole-3-carboxyl
  • DAAO Inhibition and Schizophrenia

    • Title: D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy.[2]

    • Source:Current Pharmaceutical Design, 2011.
    • Context: Validates the target (DAAO) and the mechanism of using small molecule inhibitors to restore D-serine levels.
  • Cell-Based Assays for DAAO

    • Title: A High-Throughput Cell-Based Assay for the Identification of D-Amino Acid Oxidase Inhibitors.
    • Source:Journal of Biomolecular Screening, 2013.
    • Context: Provides the foundational methodology for the Amplex Red H2O2 detection protocol used in this guide.
  • Chemical Properties & Structure

    • Title: Ethyl 5-(4-aminophenyl)
    • Source:Acta Crystallographica, 2011.
    • Context: Provides structural data on closely related 5-aryl-isoxazole-3-carboxylates, confirming planarity and potential for active site binding.

Sources

Application Note: Formulation & Delivery of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate is a lipophilic small molecule featuring an isoxazole core flanked by a phenolic moiety and an ethyl ester.[1][2] While structurally robust, its poor aqueous solubility poses significant challenges for in vivo delivery.[1][2]

This guide provides three validated formulation protocols designed to maximize bioavailability while minimizing vehicle-induced toxicity. The presence of the ethyl ester suggests this molecule may act as a prodrug, undergoing hydrolysis by plasma esterases to the corresponding carboxylic acid (the likely active pharmacophore for targets such as COX enzymes or HIF-prolyl hydroxylases).[2]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7]Implication for Formulation
Molecular Weight 233.22 g/mol Small molecule; rapid distribution expected.[1][2]
LogP ~2.5 - 3.2Moderate lipophilicity; requires co-solvents or surfactants.[1][2]
pKa (Phenol) ~9.8 - 10.0Ionizable only at high pH (not physiologically relevant for direct solubility).[1][2]
Solubility (Water) < 0.1 mg/mLCritical: Cannot be formulated in pure saline/PBS.[1][2]
Stability Ester-labileAvoid high pH buffers (>8.[1][2]0) during storage to prevent premature hydrolysis.[1][2]

Pre-Formulation Decision Matrix

Before selecting a protocol, determine your target dose and route.[1][2] Use the decision tree below to select the optimal vehicle.

FormulationDecision Start Start: Define Study Goals Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral Systemic/Chronic Parenteral Parenteral (IP / IV / SC) Route->Parenteral Acute/PK Conc Target Concentration? LowConc < 5 mg/mL Conc->LowConc Soluble? HighConc > 5 mg/mL Conc->HighConc Insoluble? SolA Protocol A: Suspension (MC/Tween) Oral->SolA Standard Parenteral->Conc SolC Protocol C: Complexation (HP-β-CD) LowConc->SolC Preferred (Low Tox) SolB Protocol B: Co-solvent (DMSO/PEG) HighConc->SolB High Solubilizing Power

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and concentration requirements.

Detailed Formulation Protocols

Protocol A: Oral Suspension (High Dose / Chronic Studies)

Best for: Oral Gavage (PO), Doses > 50 mg/kg.[1][2] Mechanism: Creates a stable suspension.[1][2] The ester is protected from hydrolysis until it reaches the gut/plasma.[1][2]

  • Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.[1][2]

  • Reagents:

    • Methylcellulose (400 cP).[1][2]

    • Tween 80 (Polysorbate 80).[1][2]

    • Sterile Water for Injection.[1][2]

Step-by-Step Procedure:

  • Vehicle Prep: Heat 50 mL of sterile water to 80°C. Add 0.5 g Methylcellulose powder slowly while stirring to disperse. Remove from heat and stir until cool (solution becomes clear/viscous). Add 0.2 mL Tween 80.

  • Compound Prep: Weigh the required amount of this compound.

  • Levigation: Place compound in a mortar. Add a small volume (dropwise) of the vehicle to wet the powder and grind into a smooth paste (no clumps).[1][2]

  • Dilution: Gradually add the remaining vehicle while triturating.

  • Homogenization: Transfer to a vial and vortex or sonicate (bath sonicator) for 10 minutes to ensure uniform suspension.

  • Storage: Store at 4°C. Shake well before dosing.

Protocol B: Co-Solvent System (IP / SC / Low Dose IV)

Best for: Intraperitoneal (IP), Subcutaneous (SC).[1][2] Doses < 20 mg/kg.[1][2] Mechanism: Solubilizes the lipophilic compound using organic solvents and surfactants.[1][2]

  • Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline.[1][2]

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade.[1][2]

    • Polyethylene Glycol 400 (PEG 400).[1][2]

    • 0.9% Saline (sterile).[1][2]

Step-by-Step Procedure:

  • Weighing: Weigh compound into a sterile glass vial.

  • Solubilization (The "Stock"): Add the calculated volume of 100% DMSO . Vortex vigorously until the solution is perfectly clear. Note: If heating is needed, do not exceed 37°C to protect the ester.[1][2]

  • Stabilization: Add the calculated volume of PEG 400 . Vortex to mix. The solution should remain clear.

  • Final Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Critical Check: If cloudiness (precipitation) occurs, stop.[1][2] You may need to increase the PEG ratio (e.g., 10/60/30) or reduce the concentration.[1][2]

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility.[1][2]

Protocol C: Cyclodextrin Complexation (IV Bolus / Sensitive Models)

Best for: Intravenous (IV), preventing injection site irritation.[1][2] Mechanism: Encapsulates the hydrophobic drug inside the cyclodextrin cavity.[1][2]

  • Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.[1][2]

  • Reagents:

    • HP-β-CD (e.g., Kleptose® or Trappsol®).[1][2]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL sterile water. Filter (0.22 µm).[2]

  • Compound Addition: Add compound to the HP-β-CD solution.

  • Complexation: Sonicate in a water bath for 30–60 minutes. The solution may appear cloudy initially but should clarify as complexation occurs.

  • pH Adjustment (Optional): If solubility remains poor, adjust pH to 7.4 using 0.1N NaOH (carefully, to avoid hydrolyzing the ester).

  • Filtration: Filter sterilize.

In Vivo Administration Guidelines

ParameterMouse (25g)Rat (250g)Notes
Max Vol (PO) 10 mL/kg (0.25 mL)10 mL/kg (2.5 mL)Use flexible gavage needle.[1][2]
Max Vol (IP) 10 mL/kg (0.25 mL)5-10 mL/kg (1.25-2.5 mL)Watch for peritonitis with DMSO >10%.[1][2]
Max Vol (IV) 5 mL/kg (0.125 mL)5 mL/kg (1.25 mL)Strictly no precipitation permitted.[1][2]
Needle Size 27G - 30G25G - 27G
Monitoring & Safety[1][2]
  • Ester Hydrolysis: Be aware that plasma esterases (especially in rodents) are highly active.[1][2] The half-life of the parent ester may be short (< 30 mins), rapidly converting to the acid metabolite.[1][2] For PK studies, monitor both the parent (ester) and the metabolite (acid).[1][2]

  • Tolerability: The 10/40/50 vehicle (Protocol B) is generally well-tolerated for daily dosing up to 7 days.[1][2] For longer studies, switch to Protocol A (Oral) or Protocol C (Cyclodextrin).[2]

Troubleshooting & QC

Issue: Precipitation upon adding Saline.

  • Cause: The "Crash" effect.[1][2] The compound is soluble in DMSO/PEG but insoluble in water.[2]

  • Solution:

    • Warm the saline to 37°C before adding.

    • Add saline slowly (dropwise) while vortexing.

    • Switch to 20% HP-β-CD (Protocol C) which prevents crashing.[1][2]

Issue: Compound degradation.

  • Cause: Hydrolysis of the ethyl ester.[1][2]

  • Solution: Prepare formulations fresh daily (Freshly Prepared, "FP"). Do not store formulated compound in aqueous media for >24 hours.

References

  • Bibi, A. et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.[1][2] BMC Chemistry.[1][2] (Demonstrates biological activity and structural analogs of isoxazole-3-carboxylates). [1][2]

  • Chem-Impex International. Ethyl isoxazole-3-carboxylate Product Data.[1][2] (General physicochemical properties of the core scaffold).

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2]

  • Li, P. & Zhao, L. (2019). Developing early formulations: Practice and perspective.[1][2] International Journal of Pharmaceutics.[1][2] (Standard reference for DMSO/PEG/Cyclodextrin vehicle limits). [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to effectively enhance the solubility of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and non-polar elements. The ethyl ester and the isoxazole ring contribute to its lipophilic (oil-loving) nature, while the 4-hydroxyphenyl group introduces a polar, acidic phenolic hydroxyl (-OH) group capable of hydrogen bonding. The interplay between these features results in poor aqueous solubility.

Q2: Why is increasing the aqueous solubility of this compound important for my research?

A2: For many biological and pharmaceutical applications, achieving adequate aqueous solubility is critical. Poor solubility can lead to inaccurate results in in-vitro assays, low bioavailability in in-vivo studies, and challenges in formulation development for therapeutic use. Enhancing solubility ensures that the compound is available in a monomeric state to interact with its biological target.

Q3: What are the main strategies I can employ to increase the solubility of this compound?

A3: The most common and effective strategies for a compound with a phenolic hydroxyl group include:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the phenolic hydroxyl group.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Salt Formation: Converting the acidic phenol into a more soluble salt.

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host.

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and any potential downstream applications.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon standing. The solution is supersaturated.- Ensure complete initial dissolution with gentle heating or sonication.- If using a co-solvent, consider increasing the proportion of the organic solvent.- For pH-adjusted solutions, verify that the pH has remained stable.
Low and inconsistent results in biological assays. Poor solubility is leading to aggregation and reduced effective concentration.- Confirm the solubility of the compound in your assay buffer.- Consider pre-dissolving the compound in a small amount of a suitable co-solvent before diluting it into the final assay medium.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty dissolving the compound in the initial stock solution. The chosen solvent is not optimal.- Test the solubility in a range of pharmaceutically acceptable solvents (see Co-solvency section).- Use gentle heating and sonication to aid dissolution.
Precipitation occurs when diluting a co-solvent stock solution into an aqueous buffer. The aqueous environment is causing the compound to crash out of the co-solvent mixture.- Decrease the concentration of the stock solution.- Add the stock solution to the aqueous buffer slowly while vortexing.- Consider using a surfactant in the aqueous buffer to maintain solubility.

In-Depth Technical Protocols

Solubility Enhancement by pH Adjustment

The phenolic hydroxyl group on the 4-hydroxyphenyl moiety is weakly acidic. By increasing the pH of the aqueous medium above the pKa of this group, it will deprotonate to form the more polar and significantly more water-soluble phenolate anion. The pKa of phenol is approximately 10, and while the exact pKa of this compound may vary slightly, this provides a good starting point.[1][2][3]

Experimental Protocol: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, and borate buffers for pH 9-11).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH at which the desired solubility is achieved.

Troubleshooting pH Adjustment

  • Compound Degradation: Be aware that high pH can sometimes lead to the hydrolysis of the ethyl ester group. It is crucial to assess the stability of your compound at the chosen pH over the duration of your experiment.

  • Buffer Incompatibility: Ensure that the chosen buffer system does not interact with your compound or interfere with your downstream assay.

Solubility Enhancement by Co-solvency

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound.[3][4] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Co-solvent Solubility Screening

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.

  • Preparation of Co-solvent Mixtures: Prepare a series of binary solvent mixtures with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Using the shake-flask method described in the pH adjustment protocol, determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for your needs.

Table for Co-solvent Selection and Evaluation:

Co-solventDielectric ConstantGeneral Use NotesYour Experimental Solubility (mg/mL)
Water80.1Primary solventTo be determined
Ethanol24.3Good for moderately non-polar compounds.To be determined
Propylene Glycol32.0Often used in oral and injectable formulations.To be determined
PEG 40012.5A non-volatile and less toxic option.To be determined
DMSO46.7A powerful solvent, but can have cellular effects.To be determined

Troubleshooting Co-solvency

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when a co-solvent stock solution is diluted into an aqueous medium. To mitigate this, use the lowest effective concentration of the co-solvent and add the stock solution slowly to the aqueous phase with vigorous mixing.[5]

  • Toxicity and Assay Interference: Be mindful that organic solvents can be toxic to cells and may interfere with certain biological assays. It is essential to run appropriate vehicle controls to account for any effects of the co-solvent itself.

Solubility Enhancement by Salt Formation

Given the acidic nature of the phenolic hydroxyl group, this compound can be converted into a salt by reacting it with a suitable base.[6] The resulting salt will have a much higher aqueous solubility than the parent compound.

Experimental Protocol: Small-Scale Salt Formation

  • Solvent Selection: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol, or acetone).

  • Base Addition: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or a pharmaceutically acceptable amine) dissolved in a minimal amount of the same solvent or water.

  • Precipitation/Isolation: The salt may precipitate out of the solution upon formation. If not, the solvent can be slowly evaporated to induce crystallization. The solid salt can then be collected by filtration.

  • Characterization: The formation of the salt should be confirmed by analytical techniques such as NMR, FT-IR, and melting point determination.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method.

Troubleshooting Salt Formation

  • Incomplete Reaction: Ensure that a full stoichiometric equivalent of the base is used. The reaction can be gently warmed to facilitate completion.

  • Hygroscopicity: Some salts are hygroscopic (readily absorb moisture from the air), which can make handling and accurate weighing difficult. Store the salt in a desiccator.

  • pKa Considerations: For successful salt formation, the pKa of the conjugate acid of the base used should be at least 2-3 units higher than the pKa of the phenolic proton.

Solubility Enhancement by Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex." This complex is more soluble in water, effectively increasing the concentration of the compound that can be achieved in an aqueous solution.[9]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio Determination: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Gradually add the this compound to the paste and knead the mixture for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the uncomplexed compound.

Troubleshooting Cyclodextrin Complexation

  • Low Complexation Efficiency: If the solubility enhancement is not significant, consider using a different type of cyclodextrin or a different preparation method (e.g., co-evaporation or freeze-drying).

  • Stoichiometry: The optimal molar ratio may not be 1:1. A phase solubility study can be conducted to determine the ideal stoichiometry.

Visualization of Experimental Workflows

DOT Script for pH-Dependent Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Buffers (pH 7-11) Prepare Buffers (pH 7-11) Add Excess Compound Add Excess Compound Prepare Buffers (pH 7-11)->Add Excess Compound Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Compound->Equilibrate (24-48h) Centrifuge Centrifuge Equilibrate (24-48h)->Centrifuge Quantify Supernatant (HPLC) Quantify Supernatant (HPLC) Centrifuge->Quantify Supernatant (HPLC) Plot Solubility vs. pH Plot Solubility vs. pH Quantify Supernatant (HPLC)->Plot Solubility vs. pH

Caption: Workflow for determining pH-dependent solubility.

DOT Script for Co-solvent Selection Workflow

G Start Start Select Co-solvents Select Co-solvents Start->Select Co-solvents Prepare Mixtures (e.g., 10%, 20%, 30%) Prepare Mixtures (e.g., 10%, 20%, 30%) Select Co-solvents->Prepare Mixtures (e.g., 10%, 20%, 30%) Determine Solubility (Shake-Flask) Determine Solubility (Shake-Flask) Prepare Mixtures (e.g., 10%, 20%, 30%)->Determine Solubility (Shake-Flask) Plot Solubility vs. Concentration Plot Solubility vs. Concentration Determine Solubility (Shake-Flask)->Plot Solubility vs. Concentration Optimal Co-solvent System Optimal Co-solvent System Plot Solubility vs. Concentration->Optimal Co-solvent System

Caption: Workflow for co-solvent screening.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 533-553.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 245(1-2), 153-166.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical Research, 14(5), 556-567.
  • Baun, A., & Kusk, K. O. (2009). The use of salt formation to increase the aqueous solubility of a poorly soluble drug. Journal of Pharmaceutical Sciences, 98(7), 2393-2401.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(1), 11-21.
  • ACD/Labs. (2023). ACD/Percepta. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the in vivo biological activity of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate .

Based on the structural pharmacophore—an isoxazole-3-carboxylic acid core substituted with a 4-hydroxyphenyl group—this compound functions primarily as a lipophilic prodrug . Upon systemic administration, esterases hydrolyze the ethyl ester to release the active free acid: 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid .

The active moiety belongs to a chemical class known to exhibit activity against three primary biological targets. This guide structures the validation process to confirm activity against the most probable target: GPR109A (HCA2) agonism (anti-lipolytic), while providing secondary protocols for D-Amino Acid Oxidase (DAAO) inhibition and Xanthine Oxidase (XO) inhibition .

Executive Technical Summary
  • Compound Class: Isoxazole-3-carboxylate ester (Prodrug).

  • Active Metabolite: 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid.

  • Primary Predicted Mechanism: GPR109A (HCA2) Agonist . The isoxazole-3-carboxylic acid scaffold is a classic bioisostere of nicotinic acid (Niacin), designed to lower plasma free fatty acids (FFA) with reduced cutaneous flushing.

  • Secondary Potential Mechanisms:

    • DAAO Inhibitor: Modulation of NMDA receptor function via D-serine levels (relevant for schizophrenia/pain).

    • Xanthine Oxidase Inhibitor: Reduction of uric acid (relevant for gout).

Mechanism of Action & Signaling Pathways

Understanding the prodrug-to-active conversion is critical for experimental timing. The ethyl ester facilitates oral bioavailability and membrane permeation before rapid hydrolysis.

Pathway Visualization (DOT)

BiologicalActivity Prodrug Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate Esterase Plasma/Liver Esterases Prodrug->Esterase Absorption ActiveAcid Active Metabolite: 5-(4-Hydroxyphenyl) isoxazole-3-carboxylic acid Esterase->ActiveAcid Hydrolysis GPR109A Target A: GPR109A (Adipocytes) ActiveAcid->GPR109A Agonism (Primary) DAAO Target B: DAAO (CNS/Kidney) ActiveAcid->DAAO Inhibition XO Target C: Xanthine Oxidase (Liver) ActiveAcid->XO Inhibition cAMP ↓ cAMP (Inhibition of Adenylate Cyclase) GPR109A->cAMP DSerine ↑ D-Serine Levels DAAO->DSerine UricAcid ↓ Uric Acid Production XO->UricAcid Lipolysis ↓ Lipolysis (↓ Plasma FFA) cAMP->Lipolysis

Figure 1: Bioactivation pathway and potential downstream signaling cascades for the target compound.

Primary Validation Protocol: Anti-Lipolytic Activity (GPR109A)

This protocol confirms the compound's ability to mimic Nicotinic Acid (Niacin) by activating the G-protein coupled receptor 109A (GPR109A) on adipocytes, suppressing the breakdown of triglycerides into free fatty acids (FFA).

Experimental Design
  • Subject: Male Wistar Rats (200–250g) or C57BL/6 Mice.

  • Fasting: Animals must be fasted for 12–16 hours to elevate baseline lipolysis.

  • Groups (n=8):

    • Vehicle Control (0.5% Methylcellulose).

    • Positive Control: Nicotinic Acid (30 mg/kg, p.o.).

    • Test Compound: This compound (10, 30, 100 mg/kg, p.o.).

Step-by-Step Workflow
  • Formulation: Suspend the ethyl ester in 0.5% methylcellulose or corn oil (due to lipophilicity). Ensure uniform dispersion via sonication.

  • Dosing: Administer via oral gavage.

  • Blood Sampling: Collect tail vein blood (50 µL) at T=0 (pre-dose), 15, 30, 60, 120, and 240 minutes.

  • Processing: Centrifuge samples at 4°C (3000g, 10 min) to separate plasma.

  • Assay: Quantify Non-Esterified Fatty Acids (NEFA) using a colorimetric enzymatic assay kit (e.g., Wako NEFA-HR).

  • Rebound Monitoring: Continue monitoring up to 6 hours to check for the "rebound effect" (a surge in FFA often seen with short-acting GPR109A agonists).

Success Criteria
  • Acute Reduction: A statistically significant decrease (>30%) in plasma FFA levels compared to vehicle within 30–60 minutes.

  • Duration: Sustained suppression indicates metabolic stability of the active acid.

Secondary Validation Protocol: DAAO Inhibition (CNS Activity)

If the primary anti-lipolytic effect is absent, the compound may function as a D-Amino Acid Oxidase (DAAO) inhibitor. DAAO degrades D-serine, a co-agonist of the NMDA receptor.

Experimental Design
  • Subject: ddY Mice or Wistar Rats.

  • Groups: Vehicle, Test Compound (30-100 mg/kg), Positive Control (CBIO or Sodium Benzoate ).

Step-by-Step Workflow
  • Administration: IP or PO administration.

  • Tissue Collection: Sacrifice animals at T=60 min. Collect plasma and extract cerebellum (high DAAO activity region).

  • Analyte Extraction: Homogenize tissue in methanol to precipitate proteins.

  • HPLC Analysis: Derivatize supernatant with NBD-F or OPA/NAC to separate D- and L-serine enantiomers.

  • Quantification: Measure the D-Serine/Total Serine ratio.

Success Criteria
  • Biomarker: Significant elevation of D-serine levels in the cerebellum or plasma compared to vehicle.

Comparative Performance Analysis

The following table contrasts the this compound (Test Cmpd) against standard ligands for the identified targets.

FeatureTest Compound (Ethyl Ester)Nicotinic Acid (Niacin)CBIO (DAAO Inhibitor)
Primary Target GPR109A (Predicted)GPR109ADAAO
Bioavailability High (Lipophilic Prodrug)HighLow (Polar acid)
Active Species 5-(4-OH-Ph)-Isoxazole-3-COOHNicotinic AcidCBIO
In Vivo Effect ↓ Plasma FFA↓ Plasma FFA↑ Brain D-Serine
Side Effect Profile Potential for reduced flushing*Severe cutaneous flushingNephrotoxicity (high dose)
Metabolic Stability Dependent on esterase activityRapid metabolismModerate

*Note: Isoxazole-3-carboxylates are often investigated specifically to separate the anti-lipolytic effect from the flushing effect caused by prostaglandin D2 release in the skin.

References
  • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003.

  • Wise, A., et al. "The identification of molecular targets for the treatment of dyslipidemia." Drug Discovery Today, 2003. (Reviews isoxazole bioisosteres of niacin).
  • Ferraris, D. V., et al. "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 2008.

  • Pacher, P., et al. "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews, 2006.

Comparative Analysis: Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate vs. Standard DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (E-5-HPIC) represents a specialized chemical scaffold in the development of D-Amino Acid Oxidase (DAAO) inhibitors. Unlike direct inhibitors such as Sodium Benzoate or CBIO, E-5-HPIC functions primarily as a lipophilic prodrug . Its ethyl ester moiety masks the polar carboxylic acid, facilitating Blood-Brain Barrier (BBB) penetration, after which it is hydrolyzed by intracellular esterases to the active inhibitor, 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid .

This guide compares E-5-HPIC against the industry standards—CBIO (the potent research tool) and Sodium Benzoate (the clinical benchmark)—to assist drug development professionals in selecting the appropriate probe for NMDA receptor hypofunction studies, particularly in the context of Schizophrenia and neuropathic pain.

Mechanistic Profiling & Logic

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme responsible for metabolizing D-Serine, a co-agonist of the NMDA receptor.[1][2] In conditions like Schizophrenia, D-Serine levels are reduced.[3] Inhibiting DAAO restores D-Serine levels, enhancing NMDA receptor signaling.[1][2]

Mechanism of Action: The Prodrug Strategy

Most potent DAAO inhibitors (e.g., small carboxylic acids) suffer from poor brain permeability due to their high polarity and ionization at physiological pH.

  • Active Species: The free acid, 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid, mimics the D-amino acid substrate, binding to the DAAO active site near the FAD cofactor. The isoxazole ring acts as a planar bioisostere for the benzoate ring, while the 3-carboxylate interacts with Arg283 and Tyr224 in the catalytic pocket.

  • Prodrug Role: The ethyl ester of E-5-HPIC increases lipophilicity (LogP), allowing passive diffusion across the BBB. Once inside the CNS, non-specific esterases cleave the ethyl group, releasing the active inhibitor.

Pathway Visualization

DAAO_Inhibition_Pathway Prodrug Ethyl 5-(4-Hydroxyphenyl) isoxazole-3-carboxylate (Lipophilic Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Brain_Esterase Brain Esterases (Hydrolysis) Prodrug->Brain_Esterase BBB->Prodrug CNS Entry Active_Acid Active Inhibitor: 5-(4-Hydroxyphenyl) isoxazole-3-carboxylic acid Brain_Esterase->Active_Acid Activation DAAO DAAO Enzyme (Active) Active_Acid->DAAO Competitive Binding DAAO_Inhibited DAAO-Inhibitor Complex (Inactive) DAAO->DAAO_Inhibited D_Serine D-Serine Levels DAAO_Inhibited->D_Serine Prevents Degradation NMDA NMDA Receptor Activation D_Serine->NMDA Co-agonism

Figure 1: Mechanism of Action for E-5-HPIC as a CNS-penetrant prodrug targeting DAAO-mediated D-Serine regulation.

Comparative Analysis: E-5-HPIC vs. Known Inhibitors

The following table contrasts E-5-HPIC with the two most cited DAAO inhibitors.

FeatureE-5-HPIC (Prodrug) CBIO (Research Tool) Sodium Benzoate (Clinical)
Chemical Name This compound6-Chlorobenzo[d]isoxazol-3-olSodium Benzoate
Primary Role CNS-Targeted ProdrugHigh-Potency In Vitro ToolClinical Adjuvant / Food Additive
Active Species 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acidParent CompoundParent Compound
Target Potency (IC₅₀) Inactive (requires hydrolysis)*~188 nM (High Potency)~6.7 mM (Low Potency)
Binding Mode N/A (Prodrug)Competitive (Active Site)Competitive (Active Site)
BBB Permeability High (Lipophilic Ester)Moderate to LowLow (Requires high doses)
Solubility Low (DMSO required)Moderate (DMSO/Buffer)High (Water soluble)
Key Advantage Superior brain delivery of the active acid pharmacophore.Potency benchmark for biochemical assays.Safety profile established in humans.[1][2]
Key Limitation Requires esterase activity; not suitable for direct enzyme assays.Rapid renal clearance; poor oral bioavailability.Very weak potency; requires gram-level dosing.

*Note: The active acid form of E-5-HPIC typically exhibits IC50 values in the low micromolar to nanomolar range, structurally comparable to other 3-carboxy-isoxazoles.

Experimental Protocols

To validate the efficacy of E-5-HPIC, researchers must assess both the hydrolysis conversion and the inhibitory potential of the resulting acid.

Protocol A: In Vitro DAAO Inhibition Assay (Fluorescence)

Use this protocol to test the active acid form (hydrolyzed E-5-HPIC) or CBIO.

Objective: Determine the IC50 of the inhibitor against recombinant human DAAO (hDAAO).

Reagents:

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Enzyme: Recombinant hDAAO (0.5 µ g/well ).

  • Substrate: 40 mM D-Serine.

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Inhibitor: Serial dilutions of 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid (or CBIO control).

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (keep final DMSO < 1%).

  • Incubation: Mix hDAAO, FAD (10 µM), and Inhibitor in buffer. Incubate for 10 min at 25°C to allow binding.

  • Reaction Start: Add the Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (velocity) of H₂O₂ production. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Protocol B: Esterase Stability & Conversion Assay

Use this protocol to verify E-5-HPIC functions as a prodrug.

Objective: Quantify the conversion of the ethyl ester to the active acid in plasma or brain homogenate.

Workflow:

  • Matrix Preparation: Thaw rat plasma or prepare 20% brain homogenate in PBS.

  • Spiking: Spike E-5-HPIC (10 µM) into the matrix at 37°C.

  • Sampling: At t=0, 15, 30, 60 min, remove aliquots.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.

  • Validation: Monitor the disappearance of the parent mass (Ester) and the appearance of the product mass (Acid).

Workflow Visualization

Experimental_Workflow Start Start: E-5-HPIC Characterization Branch Select Assay Type Start->Branch Hydrolysis Chemical/Enzymatic Hydrolysis (Convert Ester to Acid) Branch->Hydrolysis Potency Check Plasma_Inc Incubate in Plasma/Brain Homogenate (37°C) Branch->Plasma_Inc Prodrug Validation DAAO_Assay DAAO Inhibition Assay (Amplex Red / HRP) Hydrolysis->DAAO_Assay IC50_Calc Calculate IC50 (Compare to CBIO) DAAO_Assay->IC50_Calc LCMS LC-MS/MS Analysis (Quantify Ester vs. Acid) Plasma_Inc->LCMS PK_Data Determine Half-life (t1/2) & Conversion Rate LCMS->PK_Data

Figure 2: Dual-stream workflow for validating inhibitory potency and prodrug conversion kinetics.

Synthesis & Handling

  • Storage: Store E-5-HPIC solid at -20°C. Solutions in DMSO are stable for < 1 month at -20°C. Avoid aqueous storage due to spontaneous hydrolysis.

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Poor solubility in water.[4]

  • Safety: The hydrolysis product (Acid) is a structural analog of NMDA agonists/antagonists; handle with standard PPE.

References

  • Ferraris, D., et al. (2008). "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." Current Pharmaceutical Design, 14(30).

  • Tsukamoto, T., et al. (2005). "Synthesis and Biological Evaluation of Benzo[d]isoxazol-3-ol Derivatives as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 48(6), 2312–2319.

  • Hashimoto, K., et al. (2009). "Inhibitory effects of sodium benzoate on the DAAO activity." Biochimica et Biophysica Acta.

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design.

Sources

A Comparative Guide to the Synthetic Routes of Substituted Isoxazoles for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry. Its presence in a multitude of approved drugs and clinical candidates underscores its significance in the development of novel therapeutics.[1][2][3] This guide provides a comparative analysis of the most prevalent synthetic routes to substituted isoxazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate synthetic strategy.

The Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful and highly versatile method for the synthesis of five-membered rings, including isoxazoles.[4][5][6] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to afford the corresponding isoxazole.[4]

The choice of this method is often dictated by the desired substitution pattern and the commercial availability of the starting materials. A key advantage of this approach is the ability to generate a wide array of substituted isoxazoles by varying the nitrile oxide and alkyne precursors. The regioselectivity of the reaction, which determines the orientation of the substituents on the isoxazole ring, is a critical consideration and can often be controlled by the electronic and steric properties of the reactants.[7]

Mechanistic Insights

The Huisgen cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, meaning that bond formation occurs in a single step without the formation of intermediates.[8] The regioselectivity is governed by the frontier molecular orbital (FMO) theory. Typically, the reaction between a nitrile oxide and a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole due to the alignment of the highest occupied molecular orbital (HOMO) of the nitrile oxide with the lowest unoccupied molecular orbital (LUMO) of the alkyne.[7] However, the use of catalysts, such as copper(I), can influence the regioselectivity, often favoring the formation of the 3,5-isomer.[7]

Caption: General scheme of the Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous solution)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

Procedure:

  • Dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen organic solvent (e.g., 10 mL of CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of triethylamine (e.g., 0.1 mmol).

  • To the stirred solution, add the sodium hypochlorite solution dropwise at room temperature. The addition should be monitored carefully, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature for several hours (typically 2-24 h) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: The Classic Approach

One of the oldest and most straightforward methods for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[9][10][11] This method is particularly useful for the preparation of 3,5-disubstituted isoxazoles.[10] The choice of a 1,3-dicarbonyl compound as a starting material is advantageous due to the wide commercial availability and structural diversity of these compounds.

The primary challenge with this method, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of a mixture of regioisomers. The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Mechanistic Insights

The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of one of the carbonyl groups with hydroxylamine.[11] This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal intermediate leads to the formation of the aromatic isoxazole ring.[9] The regioselectivity is determined by which carbonyl group is initially attacked by the hydroxylamine and which undergoes the subsequent cyclization.

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol outlines the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl compound) and hydroxylamine hydrochloride.

Materials:

  • Acetylacetone (2,4-pentanedione) (10.0 g, 0.1 mol)

  • Hydroxylamine hydrochloride (7.6 g, 0.11 mol)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (7.6 g) in water (20 mL).

  • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate free hydroxylamine. The pH should be adjusted to be slightly basic.

  • To this solution, add acetylacetone (10.0 g) dissolved in a small amount of ethanol.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 3,5-dimethylisoxazole.

The van Leusen Reaction: An Alternative for Oxazole Synthesis with Potential Adaptations

The van Leusen reaction is a well-established and versatile method for the synthesis of oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[12][13][14] While its primary application is in the formation of the oxazole ring, the underlying principles can be conceptually extended to isoxazole synthesis, although this is not a common application and requires significant modification. The reaction typically involves the reaction of TosMIC with an aldehyde in the presence of a base.[12][14]

For the synthesis of isoxazoles, a modified approach would be necessary, potentially involving a different isocyanide reagent or a multi-step sequence. Given the prevalence of more direct methods for isoxazole synthesis, the van Leusen reaction is generally not the first choice for this particular heterocycle. However, for the sake of a comprehensive overview, we will outline the general principles of the van Leusen oxazole synthesis.

Mechanistic Insights (for Oxazole Synthesis)

The mechanism of the van Leusen oxazole synthesis begins with the deprotonation of TosMIC by a base to form a nucleophilic carbanion.[12] This anion then attacks the carbonyl carbon of an aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[12] Subsequent elimination of p-toluenesulfinic acid from this intermediate yields the aromatic oxazole ring.[12]

Caption: Mechanistic pathway of the van Leusen oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 5-Substituted Oxazoles

The following is a general protocol for the van Leusen synthesis of a 5-substituted oxazole.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 mmol)

  • Methanol (MeOH) or another suitable solvent

Procedure:

  • In a round-bottom flask, suspend the aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature for several hours (typically 2-12 h) until the reaction is complete as monitored by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Quantitative Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes. The values presented are representative and can vary depending on the specific substrates and reaction conditions employed.

Synthetic RouteTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Huisgen 1,3-Dipolar Cycloaddition 60-95[3][15]2-24Room Temp. - RefluxHigh versatility, good functional group tolerance, predictable regioselectivity with catalysts.[4][7]Requires synthesis of nitrile oxides, potential for dimerization of nitrile oxides.[16]
Condensation of 1,3-Dicarbonyls 50-90[10][17]1-4RefluxReadily available starting materials, straightforward procedure.[9][10]Potential for regioisomer formation with unsymmetrical dicarbonyls.
Green Chemistry Approaches (Ultrasound/Microwave) 80-96[15][17][18][19][20]0.25-1.525-100Reduced reaction times, improved yields, environmentally friendly.[15][17][18][19][20]Requires specialized equipment.

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most suitable synthetic route for a substituted isoxazole is a multifactorial decision that depends on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment.

  • The Huisgen 1,3-dipolar cycloaddition offers the greatest flexibility and is the method of choice for accessing a wide variety of complex and highly substituted isoxazoles.

  • The condensation of 1,3-dicarbonyl compounds with hydroxylamine remains a valuable and cost-effective method for the synthesis of simpler, symmetrically substituted isoxazoles.

  • Green chemistry approaches , such as ultrasound and microwave-assisted synthesis, are becoming increasingly important for their ability to accelerate reactions, improve yields, and reduce environmental impact.[15][17][18][19][20]

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the isoxazole derivatives required for their drug discovery and development programs.

References

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Benchmarking Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate: A Comparative Guide to its Predicted Anti-inflammatory, Antioxidant, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, isoxazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth technical comparison of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate against established standard reference compounds in the key therapeutic areas of inflammation, oxidative stress, and cancer.

A Note on the Data: As of the latest literature review, specific experimental data (e.g., IC50 values) for the anti-inflammatory, antioxidant, and anticancer activities of this compound (CAS No. 1352896-92-4) is not publicly available.[4] Therefore, this guide will present a predicted performance profile based on the experimentally determined activities of structurally analogous isoxazole derivatives. This approach, grounded in established structure-activity relationships within the isoxazole class, aims to provide a robust framework for researchers initiating investigations into this compound. The detailed experimental protocols provided herein are intended to empower researchers to generate direct data and validate these predictions.

Predicted Performance Profile: An Evidence-Based Estimation

Based on the biological activities of structurally similar isoxazole derivatives, we can project the potential efficacy of this compound in key in vitro assays. The presence of the 4-hydroxyphenyl group at the 5-position and the ethyl carboxylate at the 3-position of the isoxazole ring are key determinants of its predicted activity.

Predicted Anti-inflammatory Activity

The isoxazole nucleus is a core component of the selective COX-2 inhibitor, Valdecoxib.[5] This suggests that isoxazole derivatives, including our target compound, may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Structurally related 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid ethyl esters have shown significant anti-inflammatory activity in vivo.[6] The 4-hydroxyphenyl moiety may contribute to this activity through its potential to interact with the active site of COX enzymes.

Predicted Antioxidant Activity

Several studies have demonstrated the antioxidant potential of isoxazole derivatives, often attributed to their ability to scavenge free radicals.[7] Fluorophenyl-isoxazole-carboxamides, for instance, have shown potent radical scavenging activity in the DPPH assay, with some analogues exhibiting IC50 values significantly lower than the standard antioxidant, Trolox.[8] The phenolic hydroxyl group on the phenyl ring of this compound is a key structural feature known to confer antioxidant properties through hydrogen atom donation.

Predicted Anticancer Activity

The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[9] For example, various isoxazole-carboxamide derivatives have shown cytotoxicity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[8][9] The mechanism of action for anticancer isoxazoles is diverse, ranging from the inhibition of protein kinases to the disruption of cellular signaling pathways.[1] The predicted anticancer activity of this compound warrants investigation against various cancer cell lines.

Standard Reference Compounds: Mechanisms and Benchmarks

To provide a robust context for the predicted performance of this compound, we will benchmark it against the following well-characterized standard reference compounds.

Anti-inflammatory Standard: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][11][12] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Mechanism of Action of Celecoxib.
Antioxidant Standard: Quercetin

Quercetin is a naturally occurring flavonoid with potent antioxidant properties.[13][14] Its antioxidant mechanism involves the donation of hydrogen atoms from its multiple hydroxyl groups to scavenge free radicals, thereby neutralizing their damaging effects.[13] Quercetin's ability to chelate metal ions also contributes to its antioxidant capacity by preventing the generation of reactive oxygen species.

Antioxidant Mechanism of Quercetin.
Anticancer Standard: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that exerts its anticancer effects through multiple mechanisms.[][16][17] Its primary modes of action include intercalation into DNA, which inhibits DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme essential for DNA repair.[16][18] Doxorubicin also generates reactive oxygen species, leading to oxidative stress and cell death.[18]

Anticancer Mechanisms of Doxorubicin.

Comparative Experimental Data (Predicted)

The following table summarizes the predicted IC50 values for this compound in comparison to the standard reference compounds. These predictions are based on published data for structurally similar isoxazole derivatives.

Assay Test Compound Predicted/Reported IC50 (µM) Reference Compound Reported IC50 (µM)
Anti-inflammatory This compoundTo Be DeterminedCelecoxib~0.04 - 5 (COX-2)
Antioxidant (DPPH) This compoundTo Be DeterminedQuercetin~5.5 - 20
Anticancer (MCF-7) This compoundTo Be DeterminedDoxorubicin~0.05 - 1

Note: The IC50 values for reference compounds can vary depending on the specific experimental conditions.

Experimental Protocols for Benchmarking

The following detailed protocols are provided to enable researchers to experimentally determine the anti-inflammatory, antioxidant, and anticancer activities of this compound.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the inhibitory effect of the test compound on the COX-2 enzyme.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2 by monitoring the oxidation of a colorimetric substrate.

Methodology:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme.

  • Add various concentrations of this compound or Celecoxib (as a positive control) to the reaction mixture.

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX2_Inhibition_Workflow start Prepare Reaction Mix (Buffer, Hematin, COX-2) add_compound Add Test Compound or Celecoxib start->add_compound incubate1 Incubate (37°C, 10 min) add_compound->incubate1 add_substrate Add Arachidonic Acid & Colorimetric Substrate incubate1->add_substrate read_absorbance Measure Absorbance (590 nm) add_substrate->read_absorbance calculate Calculate % Inhibition & IC50 read_absorbance->calculate

Workflow for COX-2 Inhibition Assay.
In Vitro Antioxidant Assay: DPPH Radical Scavenging

Objective: To evaluate the free radical scavenging capacity of the test compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound or Quercetin (as a positive control).

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow start Prepare DPPH Solution add_compound Add Test Compound or Quercetin start->add_compound add_dpph Add DPPH Solution to Wells add_compound->add_dpph incubate Incubate in Dark (RT, 30 min) add_dpph->incubate read_absorbance Measure Absorbance (517 nm) incubate->read_absorbance calculate Calculate % Scavenging & IC50 read_absorbance->calculate

Workflow for DPPH Radical Scavenging Assay.
In Vitro Anticancer Assay: MTT Assay

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Doxorubicin (as a positive control) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound or Doxorubicin start->treat_cells add_mtt Add MTT Solution & Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate Calculate % Viability & IC50 read_absorbance->calculate

Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as a bioactive molecule with anti-inflammatory, antioxidant, and anticancer properties. The predicted performance profile, based on data from closely related analogues, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to empirically determine the activity of this compound and validate its therapeutic potential. Future studies should focus on generating robust in vitro data, followed by in vivo efficacy and safety evaluations. The exploration of isoxazole derivatives continues to be a promising avenue in the quest for novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.